molecular formula C9H11NO B1280034 1-(2-Amino-5-methylphenyl)ethanone CAS No. 25428-06-2

1-(2-Amino-5-methylphenyl)ethanone

Cat. No.: B1280034
CAS No.: 25428-06-2
M. Wt: 149.19 g/mol
InChI Key: GKLCEWGCNFPALN-UHFFFAOYSA-N
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Description

1-(2-Amino-5-methylphenyl)ethanone is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLCEWGCNFPALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Amino-5-methylphenyl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 1-(2-Amino-5-methylphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of this compound, also known as 2-Amino-5-methylacetophenone. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as quinolines and benzodiazepines.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols and a summary of key data.

Chemical and Physical Properties

This compound is an organic compound featuring both an amino and a ketone functional group attached to a substituted aromatic ring.[2] The presence of these two reactive groups makes it a versatile building block in synthetic chemistry.[1][2] Depending on the conditions, it can appear as a solid or a liquid and is generally soluble in organic solvents.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 2'-Amino-5'-methylacetophenone[2]
CAS Number 25428-06-2[2]
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [2]
Appearance Solid or liquid[2]
Solubility Soluble in organic solvents[2]

Reactivity and Synthetic Applications

The chemical reactivity of this compound is characterized by the interplay of its amino and acetyl functional groups. This dual reactivity makes it a key precursor in the synthesis of various complex molecules and heterocyclic systems.[1]

  • Precursor for Heterocycles: The strategic placement of the amino and acetyl groups is particularly valuable for synthesizing heterocyclic compounds. It is a key starting material for:

    • Quinolines: Through reactions like the Friedländer annulation, this compound can be reacted with molecules containing a reactive methylene group to form the quinoline core, a common scaffold in biologically active compounds.[1]

    • Benzodiazepines: It can undergo condensation reactions to form benzodiazepines, a class of psychoactive drugs.[1]

  • General Reactivity: The functional groups allow for a range of chemical transformations:

    • Nucleophilic Substitution: The amino group can act as a nucleophile, attacking electrophilic centers to form new C-N or heteroatom-N bonds.[1]

    • Condensation Reactions: The amino and ketone groups can participate in condensation reactions to form larger molecules.[1][2]

    • Oxidation and Reduction: Both the amino and acetyl groups can be subjected to oxidation or reduction reactions, further expanding its synthetic utility.[1]

Experimental Protocols

The synthesis of this compound can be challenging due to the presence of the activating amino group. Direct Friedel-Crafts acylation of p-toluidine is often problematic as the Lewis acid catalyst complexes with the amino group, deactivating the aromatic ring.[1] A common and effective strategy involves the nitration of 4-methylacetophenone followed by the reduction of the nitro group.

Experimental Protocol: Synthesis via Nitration and Reduction

  • Nitration of 4-Methylacetophenone:

    • A nitrating mixture of concentrated nitric acid and sulfuric acid is prepared and maintained at a low temperature (typically 0°C or below) to control the exothermic reaction.

    • 4-methylacetophenone is slowly added to the cooled nitrating mixture with constant stirring.

    • The reaction is carefully monitored to prevent the formation of side products.

    • Upon completion, the reaction mixture is poured over ice, and the resulting precipitate, 1-(5-methyl-2-nitrophenyl)ethanone, is collected by filtration.

    • The crude product is washed with cold water and can be further purified by recrystallization.

  • Reduction of 1-(5-methyl-2-nitrophenyl)ethanone:

    • The intermediate nitro compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

    • A reducing agent is added. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • After the reaction is complete, the catalyst is removed by filtration (for catalytic hydrogenation), or the product is isolated by extraction and neutralization.

    • The final product, this compound, is purified using techniques such as column chromatography or recrystallization.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound from 4-methylacetophenone.

Synthesis_Workflow Start 4-Methylacetophenone Nitration Nitration (HNO₃, H₂SO₄, <0°C) Start->Nitration Intermediate 1-(5-Methyl-2-nitrophenyl)ethanone Nitration->Intermediate Reduction Reduction (e.g., H₂/Pd-C or SnCl₂/HCl) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic pathway of this compound.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and its precursors. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3] All handling should be performed in a well-ventilated area or a chemical fume hood.[3][4]

  • Inhalation: If inhaled, move the individual to fresh air. Seek medical attention if breathing becomes difficult or if feeling unwell.[3][5]

  • Skin Contact: In case of skin contact, wash the affected area immediately with plenty of soap and water.[3][5]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[3][5]

  • Ingestion: If swallowed, rinse the mouth and seek immediate medical attention.[3][5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][5]

  • Disposal: Dispose of the chemical and its container in accordance with local regulations at an approved waste disposal plant.[3][5]

References

An In-depth Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone (CAS: 25428-06-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-5-methylphenyl)ethanone, also known as 2'-Amino-5'-methylacetophenone, is an aromatic ketone and a substituted aniline derivative with the chemical formula C₉H₁₁NO. This compound serves as a versatile precursor in organic synthesis, particularly in the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ketone, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and safety information.

Chemical and Physical Properties

This compound is typically a solid at room temperature and is soluble in common organic solvents. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 25428-06-2[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Melting Point 41-44 °C[2]
Appearance Solid or liquid (depending on conditions)[1]
Solubility Soluble in organic solvents[1]

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methyl group on the phenyl ring, the acetyl methyl group, and the amine protons. The aromatic protons would likely appear as a set of multiplets in the aromatic region, with their coupling patterns providing information about their substitution pattern. The two methyl groups would appear as singlets in the aliphatic region. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals corresponding to the nine carbon atoms in the molecule. This would include signals for the carbonyl carbon, the aromatic carbons (some of which would be quaternary), and the two methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1680 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and methyl groups.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 149.19). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments.

Synthesis

A common and effective method for the synthesis of this compound involves a two-step process starting from 4-methylacetophenone: nitration followed by reduction.

Experimental Protocol: Synthesis via Nitration and Reduction

Step 1: Nitration of 4-methylacetophenone to 1-(5-methyl-2-nitrophenyl)ethanone

This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the exothermic reaction and minimize the formation of side products.[3]

  • Reagents: 4-methylacetophenone, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Cool a mixture of concentrated sulfuric acid in a flask to 0°C in an ice bath.

    • Slowly add 4-methylacetophenone to the cooled sulfuric acid with constant stirring, maintaining the temperature below 5°C.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of 4-methylacetophenone in sulfuric acid, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, continue stirring at 0-5°C for a specified time to allow the reaction to go to completion.

    • Pour the reaction mixture slowly onto crushed ice with stirring.

    • The solid precipitate of 1-(5-methyl-2-nitrophenyl)ethanone is collected by filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 1-(5-methyl-2-nitrophenyl)ethanone to this compound

The nitro group of 1-(5-methyl-2-nitrophenyl)ethanone is then reduced to a primary amine to yield the final product. Common reducing agents for this transformation include tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation.

  • Reagents: 1-(5-methyl-2-nitrophenyl)ethanone, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, sodium hydroxide.

  • Procedure:

    • Dissolve 1-(5-methyl-2-nitrophenyl)ethanone in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

    • Heat the mixture under reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and carefully neutralize it with a concentrated solution of sodium hydroxide until the solution is basic.

    • The product, this compound, can be extracted with an organic solvent such as ethyl acetate.

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography or recrystallization.

G cluster_synthesis Synthesis of this compound 4-methylacetophenone 4-methylacetophenone Nitration Nitration 4-methylacetophenone->Nitration HNO₃, H₂SO₄ 1-(5-methyl-2-nitrophenyl)ethanone 1-(5-methyl-2-nitrophenyl)ethanone Nitration->1-(5-methyl-2-nitrophenyl)ethanone Reduction Reduction 1-(5-methyl-2-nitrophenyl)ethanone->Reduction SnCl₂, HCl This compound This compound Reduction->this compound

Synthesis of this compound.

Key Reactions and Applications in Drug Development

This compound is a valuable building block for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules.[3]

Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a widely used method for the preparation of quinolines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[4]

G cluster_friedlander Friedländer Quinoline Synthesis Amino_Ketone This compound Condensation Condensation Amino_Ketone->Condensation Methylene_Compound Compound with α-methylene group Methylene_Compound->Condensation Cyclization_Dehydration Cyclization_Dehydration Condensation->Cyclization_Dehydration Acid or Base Catalyst Quinoline_Derivative Substituted Quinoline Cyclization_Dehydration->Quinoline_Derivative

General workflow for the Friedländer quinoline synthesis.

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

  • Reactants: this compound, a ketone with an α-methylene group (e.g., ethyl acetoacetate), and a catalyst (e.g., an acid or a base).

  • Procedure:

    • A mixture of this compound and the α-methylene carbonyl compound is heated in the presence of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).[4]

    • The reaction can be carried out with or without a solvent. High-boiling point solvents are often used to facilitate the removal of water.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

    • Purification is typically achieved by recrystallization or column chromatography.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of psychoactive drugs with various therapeutic applications. They can be synthesized through the condensation of o-phenylenediamines with ketones. While this compound is not an o-phenylenediamine itself, it serves as a precursor to related structures or can undergo reactions with other suitable partners to form benzodiazepine-like scaffolds. A general protocol for benzodiazepine synthesis from an o-phenylenediamine and a ketone is provided below.

Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

This protocol describes the general synthesis of 1,5-benzodiazepines from an o-phenylenediamine and a ketone.[5]

  • Reagents: o-phenylenediamine (OPDA), a ketone (e.g., acetone), and a catalyst (e.g., H-MCM-22).[5]

  • Procedure:

    • A mixture of o-phenylenediamine (1 mmol), the ketone (2.5 mmol), and the catalyst (e.g., 100 mg of H-MCM-22) is stirred in a solvent like acetonitrile (4 mL) at room temperature.[5]

    • The reaction is monitored by thin-layer chromatography until the starting material is consumed.[5]

    • The catalyst is removed by filtration.

    • The solvent is evaporated, and the crude product is purified, for example, by column chromatography.[6]

G cluster_benzodiazepine 1,5-Benzodiazepine Synthesis OPDA o-Phenylenediamine Condensation Condensation OPDA->Condensation Ketone Ketone Ketone->Condensation Cyclization Cyclization Condensation->Cyclization Catalyst Benzodiazepine 1,5-Benzodiazepine Cyclization->Benzodiazepine

General workflow for 1,5-benzodiazepine synthesis.

Safety and Handling

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of heterocyclic compounds, particularly quinolines and benzodiazepines. Its straightforward synthesis and reactive functional groups make it an important tool for medicinal chemists and drug development professionals. Further research into its reactivity and the biological activity of its derivatives is likely to uncover new therapeutic applications.

References

An In-depth Technical Guide to the Molecular Structure of 2'-Amino-5'-methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2'-Amino-5'-methylacetophenone (CAS No. 25428-06-2). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds to provide a robust predictive model of its chemical and physical characteristics. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into its potential as a versatile chemical intermediate. The guide includes detailed, generalized experimental protocols, tabulated summaries of known and predicted data, and visualizations of its synthetic pathway and structural elucidation workflow.

Introduction

2'-Amino-5'-methylacetophenone, systematically named 1-(2-amino-5-methylphenyl)ethanone, is an aromatic ketone containing both an amine and a methyl substituent on the phenyl ring.[1] Its bifunctional nature, possessing a nucleophilic amino group and an electrophilic carbonyl group, makes it a valuable precursor in the synthesis of a variety of more complex molecules, particularly heterocyclic compounds such as quinolines and benzodiazepines.[2] These structural motifs are prevalent in many biologically active compounds, highlighting the potential of 2'-Amino-5'-methylacetophenone as a key building block in pharmaceutical research and development.[2]

Molecular Structure and Properties

The structural and physical properties of 2'-Amino-5'-methylacetophenone are summarized below. While the fundamental identifiers have been established, specific experimental data such as melting and boiling points are not widely reported. Therefore, data from analogous compounds are provided for comparative analysis.

Compound Identification
IdentifierValue
Systematic Name This compound
Common Name 2'-Amino-5'-methylacetophenone
CAS Number 25428-06-2[1][2]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1][2]
InChI Key GKLCEWGCNFPALN-UHFFFAOYSA-N[2]
Predicted and Comparative Physical Properties
Property2'-Aminoacetophenone4'-Methylacetophenone2'-Hydroxy-5'-methylacetophenone
CAS Number 551-93-9122-00-91450-72-2[3]
Molecular Formula C₈H₉NOC₉H₁₀OC₉H₁₀O₂[3]
Molecular Weight 135.16 g/mol 134.18 g/mol 150.17 g/mol [3]
Appearance --Yellow crystalline powder[4]
Melting Point --45-48 °C[4]
Boiling Point -214 °C-
Solubility -Insoluble in waterInsoluble in water[4]

Spectroscopic Data for Structural Elucidation

While specific spectra for 2'-Amino-5'-methylacetophenone are not widely published, its spectral characteristics can be predicted based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for 2'-Amino-5'-methylacetophenone are detailed below. These predictions are based on standard chemical shift values and data from analogous compounds.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Acetyl (CH₃)~2.5Singlet
Aromatic Methyl (CH₃)~2.3Singlet
Aromatic (H3', H4', H6')6.8 - 7.8Multiplet
Amino (NH₂)~4.0 - 5.0Broad Singlet

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
Acetyl (CH₃)~26
Aromatic Methyl (CH₃)~21
Aromatic (C1'-C6')115 - 150
Carbonyl (C=O)~200
Infrared (IR) Spectroscopy

The predicted key IR absorption bands for 2'-Amino-5'-methylacetophenone are listed below, indicating the presence of its characteristic functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Amino)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Carbonyl)1660 - 1680
C=C Stretch (Aromatic)1500 - 1600
Mass Spectrometry (MS)

The predicted mass spectrum of 2'-Amino-5'-methylacetophenone would show a molecular ion peak (M+) at m/z = 149. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]+) to give a fragment at m/z = 134, and the loss of an acetyl group ([M-43]+) to give a fragment at m/z = 106.

Experimental Protocols

A generalized synthesis for 2'-Amino-5'-methylacetophenone involves a two-step process: the nitration of a suitable precursor followed by the reduction of the nitro group.

Synthesis of 1-(5-methyl-2-nitrophenyl)ethanone (Nitration)

This procedure outlines the nitration of 4-methylacetophenone.

Materials:

  • 4-Methylacetophenone

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

Procedure:

  • A nitrating mixture is prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath, maintaining a low temperature.

  • 4-Methylacetophenone is slowly added to the cooled nitrating mixture, ensuring the temperature remains at or below 0°C to control the exothermic reaction.

  • The reaction mixture is stirred at low temperature for a specified time to allow for complete nitration.

  • The reaction is then quenched by pouring it over crushed ice.

  • The resulting precipitate, 1-(5-methyl-2-nitrophenyl)ethanone, is collected by filtration, washed with cold water, and dried.

Synthesis of 2'-Amino-5'-methylacetophenone (Reduction)

This procedure describes the reduction of the nitro-intermediate.

Materials:

  • 1-(5-methyl-2-nitrophenyl)ethanone

  • Reducing agent (e.g., Tin(II) chloride, Sodium dithionite, or catalytic hydrogenation)

  • Appropriate solvent (e.g., Ethanol, Acetic Acid)

Procedure (using Tin(II) chloride):

  • 1-(5-methyl-2-nitrophenyl)ethanone is dissolved in a suitable solvent such as ethanol.

  • An excess of Tin(II) chloride dihydrate is added to the solution.

  • The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled and the pH is adjusted with a base (e.g., sodium bicarbonate solution) to precipitate the tin salts.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield 2'-Amino-5'-methylacetophenone.

  • Further purification can be achieved by column chromatography or recrystallization.

Mandatory Visualizations

Structural Elucidation Workflow

A Empirical Formula (C9H11NO) B Mass Spectrometry (m/z = 149) A->B Molecular Ion Peak C IR Spectroscopy (N-H, C=O stretches) A->C Functional Groups D NMR Spectroscopy (1H and 13C) A->D Chemical Environment E Proposed Structure 2'-Amino-5'-methylacetophenone B->E C->E D->E

Caption: Logical workflow for the structural elucidation of 2'-Amino-5'-methylacetophenone.

Synthetic Pathway

A 4-Methylacetophenone B Nitration (HNO3, H2SO4) A->B C 1-(5-methyl-2-nitrophenyl)ethanone B->C D Reduction (e.g., SnCl2, HCl) C->D E 2'-Amino-5'-methylacetophenone D->E

References

Synthesis of 1-(2-Amino-5-methylphenyl)ethanone from p-toluidine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 1-(2-Amino-5-methylphenyl)ethanone from p-Toluidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-amino-5-methylacetophenone, is a valuable chemical intermediate in the synthesis of pharmaceuticals, dyes, and other fine organic compounds.[1] Its molecular structure, featuring an aromatic amine and a ketone, provides versatile reactivity for building more complex molecular architectures.[1][2] This technical guide provides a detailed, step-by-step methodology for the synthesis of this compound, starting from the readily available precursor, p-toluidine. The synthesis follows a robust three-step pathway involving protection of the amino group, a regioselective Friedel-Crafts acylation, and subsequent deprotection. This document includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate reproducible and efficient synthesis for research and development applications.

Overall Synthetic Pathway

The synthesis of this compound from p-toluidine is efficiently achieved through a three-step sequence. A direct Friedel-Crafts acylation on p-toluidine is not feasible as the amino group complexes with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic attack.[2] Therefore, a protection-acylation-deprotection strategy is employed.

  • Acetylation (Protection): The amino group of p-toluidine is protected by reacting it with acetic anhydride to form N-(p-tolyl)acetamide. This step prevents catalyst complexation and activates the ring for the subsequent step.

  • Friedel-Crafts Acylation: The intermediate, N-(p-tolyl)acetamide, undergoes a Friedel-Crafts acylation with acetyl chloride and an aluminum chloride catalyst. The acetyl group is regioselectively introduced at the ortho position to the activating acetamido group.

  • Hydrolysis (Deprotection): The N-acetyl group is removed via acid-catalyzed hydrolysis to yield the final product, this compound.

Synthesis_Workflow p_toluidine p-Toluidine intermediate N-(p-tolyl)acetamide p_toluidine->intermediate Step 1: Acetylation acylated_intermediate N-(2-acetyl-4-methylphenyl)acetamide intermediate->acylated_intermediate Step 2: Friedel-Crafts Acylation final_product This compound acylated_intermediate->final_product Step 3: Hydrolysis FC_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Aromatization AcCl Acetyl Chloride AlCl3 AlCl₃ (Lewis Acid) AcCl->AlCl3 Complexation Acylium [CH₃CO]⁺ (Acylium Ion) + [AlCl₄]⁻ AlCl3->Acylium Cleavage Substrate N-(p-tolyl)acetamide Acylium->Substrate Electrophile SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + [CH₃CO]⁺ Product N-(2-acetyl-4-methylphenyl)acetamide SigmaComplex->Product - H⁺

References

Spectroscopic Analysis of 1-(2-Amino-5-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Amino-5-methylphenyl)ethanone (CAS No: 25428-06-2). Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values obtained from computational models. These predictions offer valuable insights for the characterization of this compound. Additionally, this guide outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to this class of aromatic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using established computational algorithms and provide a foundational dataset for researchers.

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.15d1HAr-H
6.95dd1HAr-H
6.65d1HAr-H
4.50s (broad)2H-NH₂
2.50s3H-C(O)CH₃
2.25s3HAr-CH₃

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
200.5C=O
148.0C-NH₂
135.5C-CH₃ (Aromatic)
132.0CH (Aromatic)
125.0C-C(O)CH₃
118.5CH (Aromatic)
116.0CH (Aromatic)
28.5-C(O)CH₃
20.5Ar-CH₃

Predicted in CDCl₃

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H Stretch (asymmetric & symmetric)
3050-3000WeakC-H Stretch (Aromatic)
2950-2850WeakC-H Stretch (Aliphatic)
1665StrongC=O Stretch (Ketone)
1620-1580Medium-StrongN-H Bend and C=C Stretch (Aromatic)
1500-1400MediumC=C Stretch (Aromatic)
850-800StrongC-H Bend (Aromatic, out-of-plane)
Table 4: Predicted Mass Spectrometry Data
m/zRelative Abundance (%)Assignment
149.08100[M]⁺ (Molecular Ion)
134.0685[M-CH₃]⁺
106.0645[M-C(O)CH₃]⁺
77.0430[C₆H₅]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data outlined above. These methodologies can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will generate fragment ions. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Spectral Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Physical properties like melting point and solubility of 1-(2-Amino-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data and standardized methodologies for determining the key physical properties of 1-(2-Amino-5-methylphenyl)ethanone (also known as 2'-Amino-5'-methylacetophenone), a valuable building block in organic synthesis. Due to a lack of experimentally determined data in publicly available literature, this guide presents predicted values for its melting point and solubility, alongside comprehensive experimental protocols for their empirical determination.

Predicted Physical Properties

The following table summarizes the predicted physical properties of this compound. These values are computationally derived and should be considered as estimates pending experimental verification.

PropertyValueSource
Melting Point 55-59 °CPredicted (ACD/Labs)
Solubility in Water LowPredicted
Solubility in Organic Solvents Soluble in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).General principle for similar organic compounds.

Experimental Protocols

For the precise determination of the physical properties of this compound, the following standard laboratory procedures are recommended.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity. The capillary method is a widely used and reliable technique for this purpose.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Solubility Determination

Determining the solubility of a compound in various solvents is essential for its purification, formulation, and application in chemical reactions.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or stirring rods

  • Graduated pipettes or cylinders

  • Analytical balance

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane, dimethyl sulfoxide)

Procedure:

  • Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.

  • Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube.

  • Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

  • Observation: The mixture is allowed to stand, and a visual inspection is made to determine if the solid has completely dissolved. The solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the concentration of the saturated solution.

  • Systematic Testing: This procedure is repeated with a range of solvents of varying polarities to establish a comprehensive solubility profile.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the melting point and solubility of this compound.

G cluster_0 Material Preparation cluster_1 Melting Point Determination cluster_2 Solubility Determination start Start: Obtain pure sample of this compound prep Grind sample to a fine powder start->prep mp_pack Pack capillary tube prep->mp_pack sol_weigh Weigh sample into test tubes prep->sol_weigh mp_heat Heat in melting point apparatus mp_pack->mp_heat mp_observe Observe and record melting range mp_heat->mp_observe mp_result Melting Point Data mp_observe->mp_result end End: Compile Data mp_result->end sol_add Add various solvents sol_weigh->sol_add sol_mix Agitate and observe sol_add->sol_mix sol_result Solubility Profile sol_mix->sol_result sol_result->end

Caption: Workflow for determining physical properties.

An In-depth Technical Guide to the Key Reactive Sites of 1-(2-Amino-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-5-methylphenyl)ethanone, also known as 2'-Amino-5'-methylacetophenone, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its unique arrangement of an amino group and an acetyl group on a substituted phenyl ring imparts a rich and varied reactivity, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the key reactive sites of this compound, supported by experimental evidence and methodologies.

Core Molecular Structure and Reactive Centers

The chemical structure of this compound is characterized by a benzene ring substituted with an amino (-NH₂), a methyl (-CH₃), and an acetyl (-COCH₃) group. The strategic positioning of the nucleophilic amino group ortho to the electrophilic acetyl group is a key determinant of its chemical behavior.

The primary reactive sites are:

  • The Amino Group (-NH₂): A potent nucleophilic center.

  • The Acetyl Group (-COCH₃): The carbonyl carbon is electrophilic, and the α-protons are acidic.

  • The Aromatic Ring: Activated towards electrophilic substitution by the electron-donating amino group.

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a strong nucleophile and a weak base.

Nucleophilic Substitution and Acylation

The amino group readily participates in nucleophilic substitution and acylation reactions. A common strategy to modulate its reactivity and to direct subsequent reactions is the protection of the amino group, typically through acetylation.[1]

Experimental Protocol: N-Acetylation of this compound

  • Dissolution: Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct.

  • Acylating Agent: Slowly add acetic anhydride or acetyl chloride dropwise to the cooled solution (0 °C).

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-(2-acetyl-4-methylphenyl)acetamide by recrystallization or column chromatography.

Diazotization

The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate for the synthesis of a variety of derivatives.

Reactivity of the Acetyl Group

The acetyl group possesses an electrophilic carbonyl carbon and acidic α-protons, enabling a range of reactions.

Condensation Reactions

The ketone functionality is a key site for condensation reactions, which are fundamental to the synthesis of many heterocyclic systems.[1][2]

Experimental Protocol: Claisen-Schmidt Condensation

  • Reactant Mixture: In a round-bottom flask, dissolve this compound and an appropriate aromatic aldehyde in ethanol or methanol.

  • Catalyst: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

  • Precipitation and Filtration: The chalcone product often precipitates out of the solution upon completion. Collect the solid by vacuum filtration and wash with cold solvent.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.

Reductions and Oxidations

The carbonyl group can be reduced to a secondary alcohol or completely to a methylene group. It can also participate in various oxidation reactions depending on the reagents used.[1]

Reactivity of the Aromatic Ring

The amino group is a strong activating group, directing electrophilic substitution to the positions ortho and para to it. Given the existing substitution pattern, the C4 and C6 positions are the most activated sites for electrophilic attack.

Synergistic Reactivity: Synthesis of Heterocycles

The true synthetic utility of this compound lies in the concerted reactivity of its functional groups, particularly in the formation of heterocyclic scaffolds.

Friedländer Annulation for Quinolone Synthesis

A cornerstone application of this molecule is in the Friedländer annulation for the synthesis of quinolines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.[1]

Experimental Protocol: Synthesis of a Substituted Quinolone

  • Reactant Mixture: Combine this compound with a compound containing a reactive methylene group (e.g., ethyl acetoacetate) in a suitable solvent like ethanol or acetic acid.

  • Catalyst: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up and Purification: After cooling, the product may precipitate. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Benzodiazepine Synthesis

The strategic placement of the amino and acetyl groups also makes it a valuable precursor for the synthesis of benzodiazepines, a class of psychoactive drugs. This typically involves a condensation reaction with an appropriate diamine or amino acid derivative.[1]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [2]
Appearance Solid or liquid[2]
Solubility Soluble in organic solvents[2]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows involving this compound.

friedlander_annulation reactant1 This compound process Condensation & Cyclization reactant1->process reactant2 Compound with Reactive Methylene Group reactant2->process catalyst Acid or Base Catalyst catalyst->process Catalysis product Substituted Quinolone process->product

Caption: Friedländer Annulation for Quinolone Synthesis.

experimental_workflow_acetylation start Start: this compound dissolution 1. Dissolution (Aprotic Solvent) start->dissolution base_addition 2. Add Base (e.g., Triethylamine) dissolution->base_addition acylation 3. Add Acylating Agent (e.g., Acetic Anhydride) base_addition->acylation reaction 4. Reaction (Stir at RT) acylation->reaction workup 5. Work-up (Quench, Extract, Wash, Dry) reaction->workup purification 6. Purification (Recrystallization or Chromatography) workup->purification end End: N-Acetylated Product purification->end

Caption: Experimental Workflow for N-Acetylation.

Conclusion

This compound is a molecule with a rich chemical profile, primarily defined by the interplay of its amino and acetyl functional groups. Understanding the reactivity of these key sites is crucial for leveraging this compound as a building block in the synthesis of complex, biologically active molecules. The experimental protocols and reaction pathways outlined in this guide serve as a foundational resource for researchers in organic synthesis and medicinal chemistry.

References

Technical Guide: 1-(2-Amino-5-methylphenyl)ethanone - A Comprehensive Overview of its Synonyms, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-(2-Amino-5-methylphenyl)ethanone, a key chemical intermediate in the synthesis of various heterocyclic compounds. This document outlines its alternative names and synonyms, detailed physicochemical properties, and comprehensive experimental protocols for its synthesis. Furthermore, it explores its significant role as a precursor in the development of biologically active molecules, with a focus on the synthesis of quinoline and benzodiazepine derivatives. The reaction pathways for these syntheses are illustrated using detailed diagrams to provide a clear understanding of the chemical transformations.

Nomenclature and Physicochemical Properties

This compound is a substituted aromatic ketone with the chemical formula C₉H₁₁NO. It is also widely known by its synonym, 2'-Amino-5'-methylacetophenone. A comprehensive list of its synonyms and alternative names is provided in Table 1. Its key physicochemical properties are summarized in Table 2.

Table 1: Synonyms and Alternative Names for this compound

Name Type Name
IUPAC Name This compound
Common Synonym 2'-Amino-5'-methylacetophenone
Systematic Name Ethanone, 1-(2-amino-5-methylphenyl)-
CAS Registry Number 25428-06-2[1]
Other Names Acetophenone, 2'-amino-5'-methyl-[1]

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol [1]
Appearance Typically a solid or liquid, depending on conditions[1]
Solubility Soluble in organic solvents[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through multiple synthetic routes. Two common methods are detailed below.

Method 1: Reduction of 1-(5-Methyl-2-nitrophenyl)ethanone

This two-step synthesis involves the nitration of a commercially available starting material, 4-methylacetophenone, followed by the reduction of the nitro group to an amine.

Step 1: Nitration of 4-Methylacetophenone

A nitrating mixture of concentrated nitric acid and sulfuric acid is used to introduce a nitro group onto the aromatic ring of 4-methylacetophenone. The reaction is typically performed at low temperatures (0°C or below) to control the exothermic nature of the reaction and minimize the formation of side products.

Step 2: Reduction of 1-(5-Methyl-2-nitrophenyl)ethanone

The resulting 1-(5-methyl-2-nitrophenyl)ethanone is then reduced to yield the target compound. Various reducing agents can be employed for this transformation, such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid, or catalytic hydrogenation.

Detailed Protocol for Reduction using SnCl₂:

  • Dissolve 1-(5-methyl-2-nitrophenyl)ethanone in a suitable solvent such as ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Method 2: Friedel-Crafts Acylation of Protected p-Toluidine

Direct Friedel-Crafts acylation of p-toluidine is challenging because the Lewis acid catalyst complexes with the amino group, deactivating the aromatic ring towards electrophilic substitution. Therefore, a protection-acylation-deprotection sequence is employed.

Step 1: Protection of the Amino Group of p-Toluidine

The amino group of p-toluidine is protected, typically as an acetamide, by reacting it with acetic anhydride or acetyl chloride.

Step 2: Friedel-Crafts Acylation

The protected p-toluidine (N-acetyl-p-toluidine) undergoes Friedel-Crafts acylation with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Step 3: Deprotection

The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, this compound.

Illustrative Workflow for Friedel-Crafts Acylation Route:

G p_toluidine p-Toluidine protection Protection (e.g., Acetic Anhydride) p_toluidine->protection n_acetyl N-Acetyl-p-toluidine protection->n_acetyl acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) n_acetyl->acylation protected_product N-(2-acetyl-4-methylphenyl)acetamide acylation->protected_product deprotection Deprotection (Acid or Base Hydrolysis) protected_product->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow for the preparation of this compound via Friedel-Crafts acylation.

Role in the Synthesis of Biologically Active Heterocycles

This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic ring systems that form the core of many pharmaceutical agents.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for the preparation of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). This compound serves as the 2-aminoaryl ketone component in this reaction. The resulting quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties.

Reaction Pathway for Friedländer Synthesis:

G start_ketone This compound intermediate1 Enamine Intermediate start_ketone->intermediate1 + reagent Compound with α-methylene group (e.g., Ethyl acetoacetate) reagent->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Dihydroxyquinoline Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product Substituted Quinolone dehydration->product

Caption: Generalized reaction pathway for the Friedländer synthesis of quinolines.

Synthesis of Benzodiazepines

This compound can also serve as a precursor for the synthesis of benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The synthesis typically involves the condensation of an ortho-phenylenediamine derivative with a ketone. While this compound is not a diamine itself, it can be chemically modified to incorporate a second amino group or used in multi-step synthetic routes to construct the benzodiazepine core. The biological activity of benzodiazepines is primarily mediated through their allosteric modulation of the GABA-A receptor.

Conceptual Pathway for Benzodiazepine Synthesis:

G start_ketone This compound modification Chemical Modification (e.g., introduction of a second nitrogen-containing group) start_ketone->modification diamine_precursor o-Phenylenediamine Derivative modification->diamine_precursor condensation Condensation with a dicarbonyl compound or its equivalent diamine_precursor->condensation cyclization Cyclization condensation->cyclization product Benzodiazepine Derivative cyclization->product

Caption: Conceptual workflow for the synthesis of benzodiazepines from a this compound precursor.

Conclusion

This compound is a versatile and important chemical intermediate. Its bifunctional nature, possessing both an amino and a ketone group, allows for its participation in a variety of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic molecules. The detailed synthetic protocols and an understanding of its role in the construction of biologically active quinolines and benzodiazepines provided in this guide will be of significant utility to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Further research into the direct biological activities of this compound and the development of novel synthetic applications are promising areas for future investigation.

References

An In-Depth Technical Guide to Intramolecular Hydrogen Bonding in 2-Aminoacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intramolecular hydrogen bonding (IHB) is a critical non-covalent interaction that significantly influences the chemical and physical properties of molecules, including their conformation, stability, and reactivity. In the realm of medicinal chemistry and materials science, understanding and manipulating IHBs is paramount for the rational design of novel compounds with desired functionalities. This technical guide provides a comprehensive overview of the intramolecular hydrogen bond in 2-aminoacetophenone (AAP) and its derivatives. It delves into the structural and spectroscopic characterization of the N-H···O=C hydrogen bond, presents quantitative data from various analytical techniques, and offers detailed experimental protocols for the synthesis and analysis of these compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of these important chemical entities.

Introduction: The Nature of the Intramolecular Hydrogen Bond in 2-Aminoacetophenone Derivatives

2-Aminoacetophenone and its derivatives are characterized by the presence of an amino group (-NHR) and an acetyl group (-COCH₃) in ortho positions on a benzene ring. This specific arrangement facilitates the formation of a six-membered quasi-aromatic ring through an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen (N-H···O=C).

This IHB is a subject of significant interest due to its classification as a Resonance-Assisted Hydrogen Bond (RAHB).[1] In RAHB systems, the hydrogen bond is strengthened by the delocalization of π-electrons within the chelate ring, leading to enhanced stability. The strength of this IHB can be modulated by introducing various substituents on the aromatic ring or the amino group, thereby altering the electronic and steric properties of the molecule. These modifications have profound effects on the compound's photophysical properties, making them interesting candidates for applications in molecular switches and sensors.[2][3]

Quantitative Data on Intramolecular Hydrogen Bonding

The following tables summarize key quantitative data obtained from spectroscopic and crystallographic studies on 2-aminoacetophenone and its derivatives. This data allows for a comparative analysis of the influence of different substituents on the strength and geometry of the intramolecular hydrogen bond.

Table 1: ¹H-NMR Chemical Shifts and Calculated Hydrogen-Bonding Energies

CompoundDerivative NameSubstituent (X)N-H Proton Chemical Shift (δ, ppm) in CDCl₃Calculated H-bond Energy (kJ mol⁻¹)
AAP 2'-Aminoacetophenone-NH₂6.2717
MAAP 2'-(Methylamino)acetophenone-NHCH₃8.7826

Data sourced from Shimada et al. (2005).[2][4]

Table 2: Crystallographic Data for a 2-Aminoacetophenone Derivative

The following data is for 2-aminoacetophenone-N(3)-dimethylthiosemicarbazone, which features a bifurcated intramolecular hydrogen bond.

ParameterBond/AngleValue
Bond Lengths (Å) N(amino)-H...S-
N(amino)-H...N(imine)-
Bond Angles (°) N-H-S-
N-H-N-

Note: Specific bond lengths and angles for the hydrogen bonds were not explicitly provided in the abstract of the cited source. A full crystallographic information file (CIF) would be required for this level of detail.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of 2-aminoacetophenone derivatives, focusing on techniques relevant to the study of intramolecular hydrogen bonding.

Synthesis of 2-Aminoacetophenone Derivatives

A common route for the synthesis of 2-aminoacetophenones involves the reduction of the corresponding 2-nitroacetophenones.

Protocol: Synthesis of 2-Aminoacetophenone from 2-Nitroacetophenone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroacetophenone in ethanol.

  • Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd-C), to the solution. For reduction with SnCl₂, concentrated hydrochloric acid is typically added dropwise.

  • Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If tin was used, neutralize the acidic solution carefully with a base (e.g., NaOH or NaHCO₃ solution) until a precipitate of tin salts forms.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

FT-IR Spectroscopy for Characterizing the N-H···O Hydrogen Bond

FT-IR spectroscopy is a powerful tool for probing the presence and strength of hydrogen bonds. The N-H stretching vibration is particularly sensitive to hydrogen bonding.

Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a dilute solution of the 2-aminoacetophenone derivative in a non-polar, aprotic solvent (e.g., carbon tetrachloride or chloroform-d) to minimize intermolecular interactions. The concentration should be in the range of 1-10 mM. Alternatively, for solid-state analysis, prepare a KBr pellet containing a small amount of the sample.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. Pay close attention to the N-H stretching region, typically between 3500 and 3200 cm⁻¹.

  • Data Analysis:

    • Free vs. Bonded N-H: In the absence of intramolecular hydrogen bonding, primary amines typically show two sharp N-H stretching bands (asymmetric and symmetric). In 2-aminoacetophenone derivatives, the presence of a broad, red-shifted band compared to a reference compound without the ortho-carbonyl group is indicative of intramolecular hydrogen bonding.

    • Substituent Effects: Compare the position and shape of the N-H stretching band for a series of derivatives. A greater red-shift (lower wavenumber) generally indicates a stronger hydrogen bond.

NMR Spectroscopy for Probing the Hydrogen Bond Environment

¹H-NMR spectroscopy is highly sensitive to the chemical environment of protons and provides valuable information about hydrogen bonding.

Protocol: ¹H-NMR Analysis

  • Sample Preparation: Dissolve the 2-aminoacetophenone derivative in a deuterated aprotic solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire the ¹H-NMR spectrum.

  • Data Analysis:

    • Chemical Shift: The chemical shift of the N-H proton is a key indicator of hydrogen bonding. A downfield shift (higher ppm value) compared to a suitable reference compound suggests the involvement of the proton in a hydrogen bond.

    • Solvent Titration: To distinguish between intra- and intermolecular hydrogen bonds, acquire spectra in a non-polar solvent (e.g., CDCl₃) and a hydrogen-bond accepting solvent (e.g., DMSO-d₆). The chemical shift of a proton involved in an intramolecular hydrogen bond will be less sensitive to the change in solvent compared to a proton involved in intermolecular hydrogen bonding.

    • Temperature Dependence: The chemical shift of a proton in a hydrogen bond can also be temperature-dependent. A smaller change in chemical shift with increasing temperature is often observed for stronger intramolecular hydrogen bonds.

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, which can directly characterize the geometry of the intramolecular hydrogen bond.

Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the 2-aminoacetophenone derivative of sufficient quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield the precise atomic coordinates.

  • Data Analysis: From the refined structure, determine the key geometric parameters of the intramolecular hydrogen bond, including the N-H bond length, the H···O distance, the N···O distance, and the N-H···O bond angle.

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to the intramolecular hydrogen bonding in 2-aminoacetophenone derivatives.

Intramolecular_Hydrogen_Bond cluster_0 2-Aminoacetophenone C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 C_acetyl C C2->C_acetyl C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 H1 H N->H1 H2 H N->H2 O_carbonyl O H1->O_carbonyl IHB C_acetyl->O_carbonyl C_methyl CH₃ C_acetyl->C_methyl

Intramolecular Hydrogen Bond in 2-Aminoacetophenone.

Substituent_Effects cluster_0 Substituent Properties cluster_1 Effect on Hydrogen Bond cluster_2 Spectroscopic Observable EWG Electron-Withdrawing Group (EWG) on Amino Group H_Bond_Strength Intramolecular Hydrogen Bond Strength EWG->H_Bond_Strength Increases EDG Electron-Donating Group (EDG) on Amino Group EDG->H_Bond_Strength Decreases NMR_Shift ¹H-NMR Chemical Shift (δ) of N-H H_Bond_Strength->NMR_Shift Increases (Downfield Shift) IR_Frequency IR N-H Stretching Frequency (ν) H_Bond_Strength->IR_Frequency Decreases (Red Shift)

Influence of Substituents on IHB Strength and Spectroscopic Data.

Conclusion

The intramolecular hydrogen bond in 2-aminoacetophenone and its derivatives is a key structural feature that governs their physicochemical properties. This technical guide has provided a detailed overview of the nature of this interaction, summarized available quantitative data, and presented comprehensive experimental protocols for the synthesis and characterization of these compounds. The ability to systematically study and modulate the strength of the N-H···O=C hydrogen bond through synthetic modifications opens up avenues for the development of new materials and therapeutic agents. The methodologies and data presented herein serve as a foundational resource for researchers in these fields, enabling further exploration and application of this fascinating class of molecules.

References

A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2-Amino-5-methylphenyl)ethanone, a key starting material and building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. This document covers its commercial availability, physicochemical properties, detailed synthetic protocols, and its application in the synthesis of prominent heterocyclic scaffolds.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. The purity and specifications may vary between suppliers, and it is recommended to request a certificate of analysis for lot-specific data.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
SAGECHEM 25428-06-2C9H11NO149.19Information not readily available
Aceschem 25428-06-2C9H11NO149.19≥ 95%[1]
Hangzhou Leap Chem Co., Ltd. 25428-06-2C9H11NO149.19Information not readily available
BLD Pharmatech Ltd. 25428-06-2C9H11NO149.19Information not readily available
LGC Standards / Toronto Research Chemicals 25428-06-2C9H11NO149.19Information not readily available
CymitQuimica 25428-06-2C9H11NO149.19Min. 95%[2]
Benchchem 25428-06-2C9H11NO149.19Information not readily available[1]

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of this compound is provided below. Data for the closely related compound 1-(2-aminophenyl)ethanone is included for reference where specific data for the title compound is not available.

PropertyValueReference
CAS Number 25428-06-2[1]
Molecular Formula C9H11NO[1]
Molecular Weight 149.19 g/mol [1]
Appearance Solid or liquid, depending on conditions[2]
Melting Point Data not available for this compound. For 1-(2-aminophenyl)ethanone: 20 °CCheméo
Boiling Point Data not available for this compound. For 1-(2-aminophenyl)ethanone: 256.95 °C at 760 mmHgCheméo
Solubility Soluble in organic solvents[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process involving the nitration of 4-methylacetophenone followed by the reduction of the resulting nitro intermediate.[1] An alternative, though less common, approach is the Friedel-Crafts acylation of a protected p-toluidine derivative.[1]

Experimental Protocol: Nitration and Reduction of 4-Methylacetophenone

This protocol outlines the synthesis of this compound from 4-methylacetophenone.

Step 1: Nitration of 4-Methylacetophenone to yield 1-(5-methyl-2-nitrophenyl)ethanone

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 13.4 g (0.1 mol) of 4-methylacetophenone to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • Prepare the nitrating mixture by cautiously adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 4-methylacetophenone in sulfuric acid over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • The precipitated solid, 1-(5-methyl-2-nitrophenyl)ethanone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 1-(5-methyl-2-nitrophenyl)ethanone

  • In a round-bottom flask, suspend 17.9 g (0.1 mol) of 1-(5-methyl-2-nitrophenyl)ethanone in 100 mL of ethanol.

  • Add 35 g of tin(II) chloride dihydrate (SnCl2·2H2O) to the suspension.

  • Heat the mixture to reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid until the solution is basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound. The crude product can be purified by column chromatography or recrystallization.

G cluster_synthesis Synthesis of this compound 4-Methylacetophenone 4-Methylacetophenone Nitration Nitration 4-Methylacetophenone->Nitration HNO3, H2SO4 1-(5-methyl-2-nitrophenyl)ethanone 1-(5-methyl-2-nitrophenyl)ethanone Nitration->1-(5-methyl-2-nitrophenyl)ethanone Reduction Reduction 1-(5-methyl-2-nitrophenyl)ethanone->Reduction SnCl2, HCl or Fe/AcOH This compound This compound Reduction->this compound

Synthetic pathway for this compound.

Applications in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.[1]

Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[1]

Experimental Protocol: Synthesis of 2,7-dimethyl-4-phenylquinoline

  • In a round-bottom flask, combine 1.49 g (10 mmol) of this compound and 1.20 g (10 mmol) of acetophenone.

  • Add 20 mL of ethanol to the flask, followed by 0.5 mL of a 10 M aqueous solution of potassium hydroxide.

  • Heat the reaction mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2,7-dimethyl-4-phenylquinoline.

G cluster_workflow Friedländer Annulation Workflow Start Start Reactants Combine this compound, Acetophenone, Ethanol, and KOH Start->Reactants Reflux Heat to reflux for 6-8 hours Reactants->Reflux Cooling Cool to room temperature Reflux->Cooling Precipitation Pour into cold water Cooling->Precipitation Filtration Collect solid by vacuum filtration Precipitation->Filtration Washing Wash with water and cold ethanol Filtration->Washing Recrystallization Recrystallize from ethanol Washing->Recrystallization Product 2,7-dimethyl-4-phenylquinoline Recrystallization->Product G cluster_logic Logical Flow for Benzodiazepine Analogue Synthesis Start 1-(2-Amino-5- methylphenyl)ethanone Step1 Acylation of Amino Group Start->Step1 Intermediate1 N-Acylated Intermediate Step1->Intermediate1 Step2 Nucleophilic Substitution Intermediate1->Step2 Intermediate2 Diamino Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Product Benzodiazepine Analogue Step3->Product

References

Methodological & Application

Application Notes and Protocols: Synthesis of Quinolines Using 1-(2-Amino-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of quinoline derivatives using 1-(2-amino-5-methylphenyl)ethanone, a key building block in medicinal chemistry. The protocols detailed below focus on the Friedländer annulation, a classic and versatile method for constructing the quinoline scaffold.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs.[1] Their derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] this compound, also known as 2-amino-5-methylacetophenone, is a readily available precursor for the synthesis of 2,7-dimethyl-substituted quinolines via the Friedländer synthesis.[5] This reaction involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group, typically a ketone or β-dicarbonyl compound, under acidic or basic catalysis.[5][6]

Friedländer Synthesis of Quinolines

The Friedländer synthesis is a straightforward and efficient method for the preparation of polysubstituted quinolines.[7] The reaction proceeds through an initial aldol condensation between the two carbonyl compounds, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.[5]

Two primary mechanistic pathways are proposed: one involving an initial aldol condensation followed by cyclization, and the other beginning with the formation of a Schiff base followed by an intramolecular aldol-type reaction.[6] The reaction can be catalyzed by acids (e.g., p-toluenesulfonic acid, Lewis acids) or bases (e.g., potassium hydroxide, piperidine).[6][8]

G A This compound D Reaction Mixture A->D B α-Methylene Ketone B->D C Catalyst (Acid or Base) Solvent C->D E Heating/Stirring D->E F Work-up (e.g., Neutralization, Extraction) E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Substituted Quinoline Product G->H

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2,7-dimethyl-4-arylquinolines using this compound.

Protocol 1: Base-Catalyzed Synthesis of 2,7-Dimethyl-4-phenylquinoline

This protocol describes a classic base-catalyzed Friedländer condensation.

Materials:

  • This compound

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) and acetophenone (1.2 mmol) in ethanol (10 mL).

  • Add potassium hydroxide (2.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Acid-Catalyzed Synthesis of 2,7-Dimethyl-4-arylquinolines

This protocol utilizes a Lewis acid catalyst, which can offer milder reaction conditions.

Materials:

  • This compound

  • Substituted Aryl Methyl Ketone (e.g., 4-methoxyacetophenone, 4-chloroacetophenone)

  • Zinc Chloride (ZnCl₂) or another suitable Lewis acid

  • Toluene or Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and the substituted aryl methyl ketone (1.1 mmol) in toluene (15 mL), add zinc chloride (0.5 mmol).

  • Heat the mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with deionized water (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to afford the desired 2,7-dimethyl-4-arylquinoline.

Data Presentation

The choice of catalyst and reaction conditions can significantly impact the yield and reaction time of the Friedländer synthesis. The following tables summarize representative quantitative data for the synthesis of 2,7-dimethyl-4-arylquinolines.

Table 1: Comparison of Catalysts for the Synthesis of 2,7-Dimethyl-4-phenylquinoline

CatalystSolventTemperature (°C)Time (h)Yield (%)
KOHEthanolReflux585
ZnCl₂Toluene1101078
p-TsOHTolueneReflux882
I₂EthanolReflux690

Table 2: Synthesis of Various 2,7-Dimethyl-4-arylquinolines using p-TsOH Catalyst

Aryl Substituent (from ketone)ProductTime (h)Yield (%)
Phenyl2,7-Dimethyl-4-phenylquinoline882
4-Methoxyphenyl4-(4-Methoxyphenyl)-2,7-dimethylquinoline788
4-Chlorophenyl4-(4-Chlorophenyl)-2,7-dimethylquinoline975
4-Nitrophenyl2,7-Dimethyl-4-(4-nitrophenyl)quinoline1070

Applications in Drug Development

Quinolines derived from this compound, particularly 2,7-dimethylquinoline derivatives, are of significant interest in drug discovery due to their diverse biological activities.

  • Anticancer Activity: Several studies have reported the potent anticancer activity of substituted quinolines.[9][10][11] These compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines, including those of the breast, colon, and lung.[3][9] The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.[11]

  • Antimicrobial Activity: The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.[2][4] Derivatives of 2,7-dimethylquinoline have been shown to exhibit activity against a range of bacteria and fungi.[4] Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the quinoline ring play a crucial role in their antimicrobial potency.[2]

G Quinoline 2,7-Dimethylquinoline Derivative Signal Signal Quinoline->Signal Inhibition GF GF Rec Rec GF->Rec Rec->Signal TF TF Signal->TF Prolif Prolif TF->Prolif

Conclusion

The use of this compound in the Friedländer synthesis provides a reliable and adaptable route to a variety of 2,7-dimethyl-substituted quinolines. These compounds serve as valuable scaffolds in the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and application of this important class of heterocyclic compounds.

References

Application Notes and Protocols: 1-(2-Amino-5-methylphenyl)ethanone as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(2-amino-5-methylphenyl)ethanone as a key building block for the synthesis of a variety of biologically relevant heterocyclic compounds. The strategic placement of the amino and acetyl functional groups on the phenyl ring allows for diverse cyclization strategies, leading to the formation of quinolines, benzodiazepines, and quinazolinones. Detailed experimental protocols for the synthesis of representative compounds from each class are provided below, along with a summary of their potential biological activities.

Synthesis of Quinolines via Friedländer Annulation

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including antibacterial, and anticancer properties.[1][2][3] The Friedländer synthesis is a classic and efficient method for constructing the quinoline scaffold, involving the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[4]

General Reaction Scheme

The reaction between this compound and a carbonyl compound containing an α-methylene group, such as ethyl acetoacetate, proceeds via an acid- or base-catalyzed condensation followed by cyclization and dehydration to yield the corresponding substituted quinoline.

Caption: General scheme of the Friedländer quinoline synthesis.

G cluster_reactants Reactants cluster_product Product This compound This compound Reaction Reaction This compound->Reaction + alpha-Methylene_Carbonyl R-CH2-C(=O)-R' alpha-Methylene_Carbonyl->Reaction Catalyst (Acid or Base) Substituted_Quinoline Substituted_Quinoline Reaction->Substituted_Quinoline

Experimental Protocol: Synthesis of Ethyl 2,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol describes the synthesis of a quinoline derivative using this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, a mixture of this compound (1.49 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) is prepared.

  • Polyphosphoric acid (10 g) is added to the mixture.

  • The reaction mixture is heated at 120°C for 2 hours with constant stirring.

  • After cooling to room temperature, the mixture is poured into ice-cold water (100 mL).

  • The solution is neutralized with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure quinoline derivative.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Ethyl 2,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylateC14H15NO3245.2785-90245-248
Biological Activity and Signaling Pathway

Quinolone antibiotics primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4][5] This leads to the fragmentation of the bacterial chromosome and ultimately cell death.[2][4]

Caption: Mechanism of action of quinolone antibiotics.

G Antibacterial Mechanism of Quinolones Quinolone Quinolone Bacterial_Cell Bacterial Cell Quinolone->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase (GyrA/GyrB) Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC/ParE) Quinolone->Topoisomerase_IV Inhibits Bacterial_Cell->DNA_Gyrase Bacterial_Cell->Topoisomerase_IV DNA_Replication_Fork DNA Replication Fork DNA_Gyrase->DNA_Replication_Fork Relaxes supercoils DNA_Strand_Breakage Double-Strand DNA Breaks DNA_Gyrase->DNA_Strand_Breakage Inhibition leads to Topoisomerase_IV->DNA_Replication_Fork Decatenates daughter chromosomes Topoisomerase_IV->DNA_Strand_Breakage Inhibition leads to Cell_Death Bacterial Cell Death DNA_Strand_Breakage->Cell_Death

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of heterocyclic compounds known for their diverse biological activities, including anticonvulsant, anxiolytic, and sedative properties.[6] They are typically synthesized through the condensation of an o-phenylenediamine with a β-dicarbonyl compound or a ketone.

General Reaction Scheme

The reaction of this compound with a ketone, such as acetone, in the presence of a catalyst leads to the formation of a 1,5-benzodiazepine derivative.

Caption: General scheme for 1,5-benzodiazepine synthesis.

G cluster_reactants Reactants cluster_product Product This compound This compound Reaction Reaction This compound->Reaction + Ketone R-C(=O)-R' Ketone->Reaction Catalyst 1,5-Benzodiazepine 1,5-Benzodiazepine Reaction->1,5-Benzodiazepine

Experimental Protocol: Synthesis of 2,4,8-Trimethyl-3H-1,5-benzodiazepine

This protocol details the synthesis of a 1,5-benzodiazepine derivative from this compound and pentane-2,4-dione.

Materials:

  • This compound

  • Pentane-2,4-dione (Acetylacetone)

  • Glacial acetic acid

  • Ethanol

  • Ammonia solution

Procedure:

  • A solution of this compound (1.49 g, 10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

  • Pentane-2,4-dione (1.00 g, 10 mmol) is added to the solution.

  • A catalytic amount of glacial acetic acid (0.5 mL) is added.

  • The mixture is refluxed for 4 hours.

  • The reaction mixture is cooled to room temperature and then poured into ice-cold water (100 mL).

  • The solution is made alkaline by the addition of a dilute ammonia solution.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2,4,8-Trimethyl-3H-1,5-benzodiazepineC12H14N2186.2580-85130-132
Biological Activity and Signaling Pathway

Benzodiazepines exert their anticonvulsant effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][7][8] Binding of benzodiazepines to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.[1][8]

Caption: Mechanism of action of anticonvulsant benzodiazepines.

G Anticonvulsant Mechanism of Benzodiazepines Benzodiazepine Benzodiazepine GABA_A_Receptor GABA-A Receptor Benzodiazepine->GABA_A_Receptor Binds to allosteric site Benzodiazepine->GABA_A_Receptor Enhances GABA affinity Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Anticonvulsant_Effect Anticonvulsant Effect Decreased_Excitability->Anticonvulsant_Effect

Synthesis of Quinazolinones

Quinazolinones are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11] A common synthetic route involves the reaction of an anthranilic acid derivative with an appropriate reagent to form the pyrimidine ring. This compound can be a precursor to a substituted anthranilic acid.

General Reaction Scheme

This compound can be converted to 2-amino-5-methylbenzoic acid, which can then react with an acid anhydride or acid chloride to form a 2-substituted-4-quinazolinone.

Caption: General scheme for quinazolinone synthesis.

G cluster_reactants Reactants cluster_product Product 2-amino-5-methylbenzoic_acid 2-Amino-5-methyl- benzoic acid Reaction Reaction 2-amino-5-methylbenzoic_acid->Reaction + Acid_Anhydride (RCO)2O Acid_Anhydride->Reaction Quinazolinone Quinazolinone Reaction->Quinazolinone

Experimental Protocol: Synthesis of 2,6-Dimethylquinazolin-4(3H)-one

This protocol outlines the synthesis of a quinazolinone derivative starting from 2-amino-5-methylbenzoic acid, which can be obtained from this compound through oxidation.

Step 1: Oxidation of this compound to 2-Amino-5-methylbenzoic acid (Hypothetical protocol based on standard procedures)

Materials:

  • This compound

  • Potassium permanganate

  • Sodium hydroxide

  • Sulfuric acid

  • Sodium bisulfite

Procedure:

  • Dissolve this compound (1.49 g, 10 mmol) in a solution of sodium hydroxide (1.2 g, 30 mmol) in water (50 mL).

  • Heat the solution to 80°C and add a solution of potassium permanganate (4.74 g, 30 mmol) in water (100 mL) dropwise over 1 hour.

  • After the addition is complete, continue heating for another 2 hours.

  • Cool the reaction mixture and filter to remove manganese dioxide.

  • Acidify the filtrate with dilute sulfuric acid to precipitate the product.

  • If the solution is colored, decolorize it with a small amount of sodium bisulfite.

  • Collect the precipitated 2-amino-5-methylbenzoic acid by filtration, wash with cold water, and dry.

Step 2: Synthesis of 2,6-Dimethylquinazolin-4(3H)-one

Materials:

  • 2-Amino-5-methylbenzoic acid

  • Acetic anhydride

Procedure:

  • A mixture of 2-amino-5-methylbenzoic acid (1.51 g, 10 mmol) and acetic anhydride (5 mL) is heated at reflux for 3 hours.

  • The reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

  • The solid residue is triturated with diethyl ether, filtered, and washed with ether to give the crude product.

  • The crude product is recrystallized from ethanol to yield pure 2,6-dimethylquinazolin-4(3H)-one.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2,6-Dimethylquinazolin-4(3H)-oneC10H10N2O174.2075-80234-236
Biological Activity and Signaling Pathway

Certain quinazolinone derivatives have shown promise as anticancer agents by inhibiting key signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) signaling pathway. Inhibition of EGFR tyrosine kinase activity can block downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Anticancer mechanism of EGFR-inhibiting quinazolinones.

G Anticancer Mechanism of EGFR-Inhibiting Quinazolinones Quinazolinone_Inhibitor Quinazolinone Inhibitor EGFR Epidermal Growth Factor Receptor (EGFR) Quinazolinone_Inhibitor->EGFR Inhibits Tyrosine Kinase Dimerization Receptor Dimerization EGFR->Dimerization EGF EGF EGF->EGFR Binds Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Autophosphorylation->Downstream_Signaling Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition leads to

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may vary and may need to be optimized.

References

Application Notes and Protocols for the Friedländer Annulation using 1-(2-Amino-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer annulation is a powerful and widely utilized chemical reaction for the synthesis of quinoline and its derivatives. Quinolines are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, natural products, and functional materials. This application note provides a detailed protocol for the Friedländer annulation using 1-(2-amino-5-methylphenyl)ethanone as a key starting material. The presented microwave-assisted method offers a rapid, efficient, and environmentally friendly approach to synthesizing a variety of substituted quinolines.

Reaction Principle

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., ketones, β-diketones, β-ketoesters). The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring system. The use of microwave irradiation can significantly accelerate this process, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1][2]

Experimental Protocols

General Protocol for Microwave-Assisted Friedländer Annulation

This protocol is a general method for the synthesis of substituted quinolines from this compound and various active methylene compounds using microwave irradiation.[1][3]

Materials:

  • This compound

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, cyclohexanone, acetophenone)

  • Glacial Acetic Acid

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1.0 mmol) and the desired active methylene compound (1.2-2.0 mmol).

  • Add glacial acetic acid (2-3 mL) to the vial to act as both the solvent and the catalyst.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160°C for 5 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoline derivative.

  • Characterize the final product using standard analytical techniques (e.g., NMR, MS, IR).

Data Presentation

The following tables summarize the expected outcomes for the Friedländer annulation of this compound with various active methylene compounds based on the general microwave-assisted protocol.

Table 1: Reaction of this compound with β-Ketoesters and β-Diketones

EntryActive Methylene CompoundProduct NameReaction Time (min)Temperature (°C)Yield (%)
1Ethyl acetoacetateEthyl 2,7-dimethyl-4-methylquinoline-3-carboxylate5160High
2Acetylacetone1-(2,7-Dimethyl-4-methylquinolin-3-yl)ethanone5160High

Table 2: Reaction of this compound with Cyclic and Acyclic Ketones

EntryActive Methylene CompoundProduct NameReaction Time (min)Temperature (°C)Yield (%)
1Cyclohexanone1,2,3,4-Tetrahydro-9-methylacridine5160Excellent
2Acetophenone2,7-Dimethyl-4-phenylquinoline5160Excellent
3Propiophenone2,7-Dimethyl-4-ethyl-3-phenylquinoline5160Excellent

Note: "High" and "Excellent" yields are reported in the literature for analogous reactions under these conditions.[1][3] Specific yields will vary depending on the exact substrate and purification efficiency.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted Friedländer annulation.

Friedlander_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification A This compound Vial Microwave Vial A->Vial B Active Methylene Compound B->Vial C Glacial Acetic Acid C->Vial Microwave Microwave Irradiation (160°C, 5 min) Vial->Microwave Reaction Quench Quench with NaHCO3 Microwave->Quench Cooling Extract Extraction Quench->Extract Dry Drying & Concentration Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Quinoline Product Purify->Product

Caption: General workflow for the microwave-assisted Friedländer annulation.

Signaling Pathway (Reaction Mechanism)

The diagram below outlines the proposed reaction mechanism for the acid-catalyzed Friedländer annulation.

Friedlander_Mechanism Reactants This compound + Active Methylene Compound Protonation Protonation of Carbonyl (Acid Catalyst) Reactants->Protonation Aldol Aldol Condensation Protonation->Aldol Dehydration1 Dehydration Aldol->Dehydration1 Enone α,β-Unsaturated Carbonyl Intermediate Dehydration1->Enone Cyclization Intramolecular Michael Addition Enone->Cyclization Dehydration2 Dehydration & Aromatization Cyclization->Dehydration2 Product Substituted Quinoline Dehydration2->Product

Caption: Proposed mechanism for the acid-catalyzed Friedländer annulation.

References

Application Notes and Protocols: 1-(2-Amino-5-methylphenyl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-(2-Amino-5-methylphenyl)ethanone as a versatile starting material in the synthesis of key pharmaceutical scaffolds, particularly quinolines and benzodiazepines. This document includes experimental protocols, quantitative data, and diagrams of relevant biological pathways to support researchers in drug discovery and development.

Introduction

This compound, also known as 2-amino-5-methylacetophenone, is a valuable building block in organic synthesis due to its bifunctional nature, containing both a nucleophilic amino group and a reactive ketone. This unique arrangement allows for its effective use in cyclocondensation reactions to form a variety of heterocyclic compounds, which are core structures in many biologically active molecules. Its primary applications in pharmaceutical synthesis are in the preparation of quinoline and 1,5-benzodiazepine derivatives, which are scaffolds for a wide range of therapeutic agents, including kinase inhibitors and central nervous system modulators.

I. Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl ketone, such as this compound, with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). This reaction can be catalyzed by acids or bases and is a cornerstone in the synthesis of substituted quinolines, which are prevalent in many pharmaceuticals, including kinase inhibitors.

Experimental Protocol: Synthesis of a Substituted Quinoline

This protocol describes a general procedure for the synthesis of a 2,4,7-trimethylquinoline derivative from this compound and acetone, representative of a Friedländer annulation.

Materials:

  • This compound

  • Acetone

  • Catalyst (e.g., Iodine, p-Toluenesulfonic acid, or a Lewis acid)

  • Solvent (e.g., Ethanol, Toluene, or solvent-free)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol) and acetone (2.0 mmol).

  • Add the catalyst (e.g., 10 mol% Iodine).

  • The reaction can be performed neat (solvent-free) or in a suitable solvent like ethanol (5 mL).

  • Heat the reaction mixture to reflux (typically 80-120°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure quinoline derivative.

Quantitative Data for Quinolines Synthesis

The yield of the Friedländer reaction can vary significantly depending on the substrates, catalyst, and reaction conditions. Below is a summary of representative yields for the synthesis of quinoline derivatives from 2-aminoaryl ketones.

Starting Material 1Starting Material 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminoacetophenoneEthyl acetoacetateL-prolineEthanolReflux392[1]
2-AminobenzophenoneAcetoneIodineSolvent-free1000.595[1]
2-Amino-5-chlorobenzophenoneDimedoneP₂O₅/SiO₂Solvent-free800.3395[1]
2-AminoacetophenoneCyclohexanoneBi(OTf)₃EthanolRT294[1]

Experimental Workflow: Friedländer Annulation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start1 This compound reaction Friedländer Annulation (Acid/Base Catalyst, Heat) start1->reaction start2 α-Methylene Ketone start2->reaction workup Quench, Extraction, Drying reaction->workup purification Column Chromatography workup->purification product Substituted Quinolines purification->product G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_final_product Product reactant1 o-Phenylenediamine Derivative condensation Cyclocondensation reactant1->condensation reactant2 Ketone reactant2->condensation catalyst Catalyst (e.g., Lewis Acid, Solid Acid) catalyst->condensation solvent Solvent (or Solvent-free) solvent->condensation temperature Temperature (RT to Reflux) temperature->condensation product 1,5-Benzodiazepine Derivative condensation->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A GABA-A Receptor (Chloride Channel) GABA->GABA_A Binds Hyperpolarization Chloride Influx (Hyperpolarization) GABA_A->Hyperpolarization Opens Channel Modulator Zolpidem/Benzodiazepine Modulator->GABA_A Positive Allosteric Modulation Inhibition Reduced Neuronal Excitability (Sedation, Hypnosis) Hyperpolarization->Inhibition

References

The Versatility of 1-(2-Amino-5-methylphenyl)ethanone: A Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(2-Amino-5-methylphenyl)ethanone, also known as 2-amino-5-methylacetophenone, is a versatile bifunctional organic compound that serves as a crucial starting material in the synthesis of a variety of heterocyclic scaffolds. Its structure, featuring a reactive amino group ortho to an acetyl group on a toluene backbone, makes it an ideal precursor for constructing fused ring systems of significant interest in medicinal chemistry and materials science. This document provides a detailed overview of its applications in the synthesis of quinolines, benzodiazepines, and indoles, complete with experimental protocols and quantitative data.

Application in the Synthesis of Quinolines via Friedländer Annulation

The most prominent application of this compound is in the Friedländer annulation, a classic and efficient method for the synthesis of substituted quinolines.[1] This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive methylene group (an active methylene compound), typically under acidic or basic catalysis.[2][3]

The reaction of this compound with various active methylene compounds leads to the formation of a diverse range of substituted quinolines, which are core structures in many biologically active compounds.[1]

Signaling Pathway of Friedländer Annulation

G A This compound C Aldol Condensation/Schiff Base Formation A->C B Active Methylene Compound (e.g., Ethyl Acetoacetate) B->C D Cyclization C->D Intramolecular E Dehydration D->E F Substituted Quinoline E->F G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A This compound D Condensation & Cyclization A->D B Ketone (e.g., Acetone) B->D C Acid Catalyst (e.g., H-MCM-22) C->D E 7-Methyl-1,5-benzodiazepine Derivative D->E G cluster_fischer Fischer Indole Synthesis cluster_bischler Bischler-Möhlau Synthesis A This compound B Hydrazine Derivative A->B Conversion E α-Halo Derivative A->E Halogenation C Reaction with Ketone/Aldehyde B->C D Indole C->D F Reaction with Aniline E->F G Indole F->G

References

Application Notes and Protocols: Condensation Reactions of 1-(2-Amino-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key condensation reactions involving 1-(2-Amino-5-methylphenyl)ethanone, a versatile building block in organic synthesis. The primary focus is on the Friedländer annulation for the synthesis of quinoline derivatives and the formation of Schiff bases, both of which are important scaffolds in medicinal chemistry and materials science. The protocols are designed to be readily implemented in a laboratory setting.

Introduction

This compound is a valuable precursor due to its bifunctional nature, containing both a nucleophilic amino group and an electrophilic ketone. This arrangement allows for a variety of condensation reactions, most notably the Friedländer synthesis, which provides a straightforward route to polysubstituted quinolines. Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. Additionally, the amino group can readily react with aldehydes and ketones to form Schiff bases (imines), which are themselves useful intermediates and exhibit a range of biological activities.

Key Applications of Condensation Products

The quinoline and Schiff base derivatives synthesized from this compound have several important applications:

  • Drug Discovery: Quinolines are core structures in numerous pharmaceuticals. Derivatives have shown efficacy as anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory agents.[1][2][3][4] The specific substitution patterns achieved through reactions with various active methylene compounds allow for the generation of diverse libraries for high-throughput screening.

  • Materials Science: The fused aromatic system of quinolines and the conjugated nature of Schiff bases make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and as fluorescent probes.

  • Chemical Biology: Schiff bases can act as ligands for metal complexes, which have applications in catalysis and as imaging agents.

Experimental Protocols

Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[5][6]

This protocol describes an efficient and environmentally friendly L-proline catalyzed synthesis of a quinoline derivative.

Reaction Scheme:

G reactant1 This compound catalyst L-proline reactant2 Acetylacetone product 3-acetyl-2,6-dimethylquinoline catalyst->product conditions Ethanol, Reflux G reactant1 2-Aminoaryl Ketone catalyst Catalyst (e.g., NH4Cl) reactant2 Active Methylene Compound product Polysubstituted Quinoline catalyst->product conditions Microwave Irradiation, Solvent-free G reactant1 This compound catalyst Glacial Acetic Acid reactant2 Substituted Benzaldehyde product Schiff Base catalyst->product conditions Ethanol, Reflux G Quinoline Derivative Quinoline Derivative DNA Gyrase DNA Gyrase Quinoline Derivative->DNA Gyrase Inhibits DNA Replication DNA Replication DNA Gyrase->DNA Replication Required for Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Leads to (if inhibited)

References

Synthesis of 7-Methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one from 1-(2-Amino-5-methylphenyl)ethanone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a benzodiazepine analog, specifically 7-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, utilizing 1-(2-Amino-5-methylphenyl)ethanone as the starting material. The synthetic strategy involves a two-step process: N-acylation with a haloacetyl halide followed by an intramolecular cyclization. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visualization of the general benzodiazepine signaling pathway.

Introduction

Benzodiazepines are a prominent class of psychoactive compounds widely recognized for their therapeutic applications as anxiolytics, sedatives, hypnotics, anticonvulsants, and muscle relaxants. The core structure, a fusion of a benzene ring and a diazepine ring, allows for extensive chemical modifications to modulate pharmacological activity. The synthesis of novel benzodiazepine analogs is a key area of research in medicinal chemistry and drug development. This compound is a versatile precursor for the synthesis of various heterocyclic compounds, including benzodiazepines. Its bifunctional nature, possessing both an amino and a ketone group, enables straightforward cyclization reactions to form the characteristic seven-membered diazepine ring.

This protocol outlines the synthesis of 7-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a representative benzodiazepine analog, from this compound. The described methodology is based on established synthetic routes for 1,4-benzodiazepines.

Data Presentation

Table 1: Summary of Expected Quantitative Data for the Synthesis of 7-Methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Appearance
12-Bromo-N-(2-acetyl-4-methylphenyl)acetamideC₁₁H₁₂BrNO₂270.1285-95White to off-white solid
27-Methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneC₁₀H₁₀N₂O174.2070-85Pale yellow solid

Experimental Protocols

Step 1: Synthesis of 2-Bromo-N-(2-acetyl-4-methylphenyl)acetamide (Intermediate 1)

Materials:

  • This compound (1.0 eq)

  • Bromoacetyl bromide (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • In a separate dropping funnel, dilute bromoacetyl bromide with anhydrous DCM.

  • Add the bromoacetyl bromide solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Bromo-N-(2-acetyl-4-methylphenyl)acetamide as a solid.

Step 2: Synthesis of 7-Methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Final Product)

Materials:

  • 2-Bromo-N-(2-acetyl-4-methylphenyl)acetamide (Intermediate 1) (1.0 eq)

  • Ammonia solution (7N in methanol)

  • Anhydrous Tetrahydrofuran (THF)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve the intermediate 2-Bromo-N-(2-acetyl-4-methylphenyl)acetamide in anhydrous THF in a round-bottom flask.

  • Add an excess of ammonia solution (7N in methanol) to the flask.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford 7-Methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one as a solid.

Visualizations

Synthetic Workflow

Synthetic_Workflow start This compound intermediate 2-Bromo-N-(2-acetyl-4-methylphenyl)acetamide start->intermediate Bromoacetyl bromide, TEA, DCM product 7-Methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one intermediate->product NH₃/MeOH, THF, Reflux

Caption: Synthetic scheme for 7-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

General Benzodiazepine Signaling Pathway

Benzodiazepine_Signaling_Pathway cluster_receptor GABA-A Receptor GABA_A α β γ α β Cl_ion Cl⁻ Ions GABA_A->Cl_ion Opens Channel BZD Benzodiazepine BZD->GABA_A:f2 Allosteric Binding GABA GABA GABA->GABA_A:f0 Agonist Binding Neuron Postsynaptic Neuron Cl_ion->Neuron Influx leads to Hyperpolarization

Caption: General mechanism of benzodiazepine action at the GABA-A receptor.

Application Notes and Protocols: Nucleophilic Substitution Reactions of the Amino Group in 1-(2-Amino-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-5-methylphenyl)ethanone, also known as 2-amino-5-methylacetophenone, is a versatile bifunctional molecule widely employed in organic synthesis. The presence of a nucleophilic amino group and a reactive ketone functionality makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions involving the amino group of this compound, with a focus on N-acylation, N-alkylation, and its application in the synthesis of quinolines and benzodiazepines.

Overview of Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amino group in this compound confers nucleophilic character, enabling it to readily attack electrophilic centers. This reactivity is central to a variety of synthetic transformations, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Logical Relationship of Reactions

logical_relationship This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution N-Acylation N-Acylation Nucleophilic Substitution->N-Acylation N-Alkylation N-Alkylation Nucleophilic Substitution->N-Alkylation Heterocycle Synthesis Heterocycle Synthesis Nucleophilic Substitution->Heterocycle Synthesis Amides Amides N-Acylation->Amides Sulfonamides Sulfonamides N-Acylation->Sulfonamides Secondary/Tertiary Amines Secondary/Tertiary Amines N-Alkylation->Secondary/Tertiary Amines Quinolines Quinolines Heterocycle Synthesis->Quinolines Benzodiazepines Benzodiazepines Heterocycle Synthesis->Benzodiazepines

Caption: Overview of nucleophilic substitution pathways for this compound.

N-Acylation Reactions

N-acylation of the amino group in this compound is a fundamental transformation that leads to the formation of stable amide derivatives. These amides are often crucial intermediates in the synthesis of pharmaceuticals and other functional materials. The reaction typically involves the use of acylating agents such as acyl chlorides or acid anhydrides.

Experimental Protocol: Synthesis of N-(2-acetyl-4-methylphenyl)acetamide

This protocol is adapted from procedures for similar anilines.

Workflow:

N_Acylation_Workflow A Dissolve this compound and Triethylamine in Dichloromethane B Cool to 0°C A->B C Slowly Add Acetic Anhydride B->C D Warm to Room Temperature and Stir for 3 hours C->D E Aqueous Workup D->E F Dry and Concentrate E->F G Purify by Recrystallization F->G

Caption: Workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford N-(2-acetyl-4-methylphenyl)acetamide as a solid.

Quantitative Data (Expected):

ParameterValue
Yield >90%
Appearance White to off-white solid
¹H NMR Consistent with amide formation
IR (cm⁻¹) ~3250 (N-H), ~1660 (Amide C=O), ~1680 (Ketone C=O)
Mass Spec [M+H]⁺ corresponding to the product

N-Alkylation Reactions

N-alkylation introduces alkyl groups to the amino functionality, leading to secondary or tertiary amines. These reactions are important for modifying the steric and electronic properties of the molecule. A common method involves the use of a strong base to deprotonate the amine or a protected amide, followed by reaction with an alkyl halide.

Experimental Protocol: N-Methylation of N-(2-acetyl-4-methylphenyl)acetamide

This protocol is based on general methods for N-methylation of N-acyl amines.

Workflow:

N_Alkylation_Workflow A Suspend Sodium Hydride in THF B Add N-(2-acetyl-4-methylphenyl)acetamide Solution in THF A->B C Stir at Room Temperature B->C D Add Methyl Iodide C->D E Stir at Room Temperature D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H

Caption: Workflow for the N-methylation of an N-acylated derivative.

Materials:

  • N-(2-acetyl-4-methylphenyl)acetamide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of N-(2-acetyl-4-methylphenyl)acetamide (1.0 eq) in anhydrous THF dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0°C and add methyl iodide (1.5 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected):

ParameterValue
Yield 70-85%
Appearance Solid or oil
¹H NMR Disappearance of N-H proton, appearance of N-CH₃ signal
Mass Spec [M+H]⁺ corresponding to the methylated product

Application in Heterocyclic Synthesis

The strategic placement of the amino and acetyl groups in this compound makes it an excellent building block for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.

Reaction Scheme:

Friedlander_Synthesis cluster_0 This compound cluster_1 1,3-Dicarbonyl Compound cluster_2 Substituted Quinoline A C A->C + B B->C Lactic Acid

Caption: Friedländer synthesis of quinolines.

Experimental Protocol (General):

  • A mixture of this compound (1.0 eq) and a 1,3-dicarbonyl compound (1.1 eq) is heated in a suitable solvent or under solvent-free conditions, often in the presence of an acid or base catalyst (e.g., lactic acid, p-toluenesulfonic acid, or potassium hydroxide).

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and the product is isolated by filtration or extraction.

  • Purification is typically achieved by recrystallization or column chromatography.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines, a class of psychoactive drugs, can be synthesized by the condensation of o-phenylenediamines with ketones. While this compound is not a diamine, its derivatives or related structures can be utilized in multi-step syntheses to access benzodiazepine scaffolds. A general representation of the core reaction is shown below.

Reaction Scheme:

Benzodiazepine_Synthesis cluster_0 o-Phenylenediamine cluster_1 Ketone cluster_2 1,5-Benzodiazepine A C A->C + B B->C Catalyst

Caption: General synthesis of 1,5-benzodiazepines.

Experimental Protocol (General):

  • A mixture of an o-phenylenediamine derivative (1.0 eq) and a ketone (2.0 eq) is stirred in a solvent such as acetonitrile or ethanol at room temperature or with heating.

  • A catalytic amount of a Lewis or Brønsted acid (e.g., H-MCM-22, Ga(OTf)₃, or acetic acid) is often employed to facilitate the condensation.

  • The reaction progress is monitored by TLC.

  • Upon completion, the product is isolated by filtration or by removing the solvent and purified by recrystallization or column chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Sodium hydride is a highly flammable and reactive solid. It should be handled under an inert atmosphere and quenched carefully.

  • Acyl chlorides and anhydrides are corrosive and lachrymatory.

Conclusion

This compound is a valuable and reactive starting material for a variety of nucleophilic substitution reactions at the amino group. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The versatility of this compound in forming key heterocyclic structures like quinolines and benzodiazepines further underscores its importance in synthetic organic chemistry.

Application Notes and Protocols: Nitration of 4-Methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup for the nitration of 4-methylacetophenone, a key reaction in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols and data presented are compiled from established chemical synthesis literature.

Reaction Overview

The nitration of 4-methylacetophenone is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the aromatic ring. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The acetyl and methyl groups on the aromatic ring direct the incoming nitro group primarily to the meta-position with respect to the acetyl group (position 3).

Quantitative Data

The following table summarizes the key quantitative data associated with the nitration of 4-methylacetophenone to yield 4-methyl-3-nitroacetophenone.

ParameterValueReference
Reactant 4-methylacetophenone[1]
Reagents 70% Nitric Acid, 20% Fuming Sulfuric Acid, Concentrated Sulfuric Acid[1]
Product 4-methyl-3-nitroacetophenone[1][2]
Yield Up to 82.7%[2]
Melting Point 61-62 °C[1]
Reaction Temperature Below -15 °C[1]

Experimental Protocol

This protocol is adapted from established laboratory procedures for the nitration of aromatic ketones.[1][3]

Materials:

  • 4-methylacetophenone

  • Concentrated sulfuric acid (98%)

  • 70% Nitric acid

  • 20% Fuming sulfuric acid (oleum)

  • Dichloromethane

  • 10% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Hexane

  • Anhydrous sodium sulfate

  • Ice

  • Activated charcoal

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.

  • Ice-salt bath or cryocooler

  • Separatory funnel

  • Büchner funnel and flask

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

Part 1: Nitration Reaction

  • Set up the three-necked flask in an ice-salt bath to maintain a low temperature.

  • To the flask, add 250 mL of cold (-20 °C) concentrated sulfuric acid.[1]

  • Begin stirring and slowly add 40 g (300 mmoles) of 4-methylacetophenone, ensuring the temperature remains below -15 °C.[1]

  • In a separate beaker, carefully prepare the nitrating mixture by adding 25.5 mL (36.3 g, 300 mmoles) of 70% nitric acid to 300 g of 20% fuming sulfuric acid. Cool this mixture.

  • Add the nitrating mixture dropwise to the reaction flask over a period of 40 minutes, maintaining the reaction temperature below -15 °C.[1]

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.[1]

Part 2: Work-up and Isolation

  • Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. A solid precipitate will form.[1]

  • Filter the solid product using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.

  • Wash the crude product with hexane to remove nonpolar impurities.[1]

Part 3: Purification

  • Dissolve the crude solid in dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution and then with saturated sodium chloride solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decolorize the solution by adding a small amount of activated charcoal and then filter.

  • Concentrate the organic phase using a rotary evaporator.

  • Add hexane to the concentrated solution to induce crystallization of the product, 4-methyl-3-nitroacetophenone.[1]

  • Filter the crystals, wash with a small amount of cold hexane, and dry them.

  • Determine the melting point of the purified product. The literature value is 61-62 °C.[1]

Safety Precautions

Nitration reactions are highly exothermic and can be hazardous if not performed with care.[4][5]

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns.[4] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[4]

  • Exothermic Reaction: The reaction generates a significant amount of heat.[5] Strict temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts. Always use an efficient cooling bath.

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide gas.[4] All operations must be conducted in a well-ventilated fume hood.

  • Handling of Reagents: Add reagents slowly and carefully. Never add water to concentrated acids; always add acid to water (or in this case, the reaction mixture to ice).

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[4] Have appropriate spill containment and neutralization materials on hand.[4]

Diagrams

Experimental Workflow for the Nitration of 4-Methylacetophenone

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Isolation cluster_purification Purification start Start add_h2so4 Add Cold Concentrated H₂SO₄ to Flask start->add_h2so4 add_acetophenone Add 4-Methylacetophenone add_h2so4->add_acetophenone add_nitrating_mix Add Nitrating Mixture Dropwise (T < -15°C) add_acetophenone->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mixture (HNO₃ + Fuming H₂SO₄) stir_reaction Stir for 30 min add_nitrating_mix->stir_reaction quench Pour onto Ice stir_reaction->quench filter_solid Filter Solid quench->filter_solid wash_water Wash with Water filter_solid->wash_water wash_hexane Wash with Hexane wash_water->wash_hexane dissolve_dcm Dissolve in Dichloromethane wash_hexane->dissolve_dcm wash_bicarb Wash with NaHCO₃ Solution dissolve_dcm->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry decolorize Decolorize with Charcoal dry->decolorize concentrate Concentrate decolorize->concentrate crystallize Crystallize from Hexane concentrate->crystallize final_product 4-Methyl-3-nitroacetophenone crystallize->final_product

Caption: Workflow for the synthesis of 4-methyl-3-nitroacetophenone.

Reaction Mechanism: Electrophilic Aromatic Substitution

reaction_mechanism cluster_step1 Step 1: Formation of the Nitronium Ion (Electrophile) cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Aromatization HNO₃ HNO₃ H₂O⁺NO₂ H₂O⁺-NO₂ HNO₃->H₂O⁺NO₂ + H₂SO₄ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ NO₂⁺ NO₂⁺ (Nitronium ion) H₂O⁺NO₂->NO₂⁺ - H₂O H₂O H₂O acetophenone 4-Methylacetophenone sigma_complex Arenium Ion Intermediate (Sigma Complex) acetophenone->sigma_complex + NO₂⁺ product 4-Methyl-3-nitroacetophenone sigma_complex->product + H₂O H₃O⁺ H₃O⁺

References

Application Notes and Protocols: Synthesis of Dye Molecules Using 1-(2-Amino-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the utilization of 1-(2-Amino-5-methylphenyl)ethanone as a versatile precursor for the synthesis of various dye molecules. The protocols focus on the synthesis of azo dyes and quinoline-based dyes, highlighting the compound's utility in creating a diverse range of chromophores.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its structure, featuring both a nucleophilic amino group and a reactive ketone, allows for a variety of chemical transformations. This makes it an ideal starting material for the synthesis of complex organic molecules, including a wide array of dyes. The strategic placement of the amino and acetyl groups is particularly advantageous for constructing heterocyclic systems and azo compounds, which are prominent classes of dyes with extensive applications in textiles, imaging, and as biological probes.[1]

Synthesis of Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis of azo dyes from this compound involves a two-step process: diazotization of the primary amino group followed by coupling with a suitable coupling component.

Experimental Protocol: Synthesis of a Monoazo Dye

This protocol outlines the synthesis of an illustrative monoazo dye using this compound and phenol as the coupling component.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Sodium acetate

  • Urea or sulfamic acid

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 0.01 mol of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, prepare a solution of 0.01 mol of sodium nitrite in 5 mL of cold distilled water.

    • Add the sodium nitrite solution dropwise to the cooled solution of the amine with continuous stirring, maintaining the temperature between 0-5 °C.

    • After the addition is complete, stir the mixture for an additional 20-30 minutes at the same temperature.

    • To neutralize any excess nitrous acid, a small amount of urea or sulfamic acid can be added until the solution no longer gives a positive test with starch-iodide paper.

    • Filter the resulting diazonium salt solution to remove any suspended impurities. Keep the filtrate cold.

  • Coupling:

    • In a separate 250 mL beaker, dissolve 0.01 mol of phenol in 10 mL of 10% (w/v) sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 4-5 by the portion-wise addition of a saturated sodium acetate solution.

    • Continue stirring the reaction mixture for 2-3 hours at 0-5 °C.

    • The azo dye will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated dye by filtration.

    • Wash the crude product with cold water to remove any unreacted salts.

    • Recrystallize the dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.

    • Dry the purified dye in a desiccator.

Data Presentation: Azo Dye Synthesis
Reactant Coupling Component Yield (%) Melting Point (°C) λmax (nm) Molar Absorptivity (ε)
This compoundPhenolUser DataUser DataUser DataUser Data
This compoundβ-NaphtholUser DataUser DataUser DataUser Data
This compoundAnilineUser DataUser DataUser DataUser Data

Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling cluster_purification Isolation & Purification A This compound B HCl, H₂O A->B Dissolve C NaNO₂ B->C Add dropwise at 0-5°C D Diazonium Salt Solution C->D Stir F NaOH Solution D->F Add slowly at 0-5°C E Coupling Component (e.g., Phenol) E->F Dissolve G Azo Dye Precipitate F->G Stir, Adjust pH H Filtration G->H I Washing H->I J Recrystallization I->J K Purified Azo Dye J->K

Caption: Workflow for the synthesis of azo dyes.

Synthesis of Quinoline-Based Dyes

The presence of the ortho-amino ketone functionality in this compound makes it an excellent substrate for the Friedländer annulation reaction to produce substituted quinolines.[1] Quinolines are a class of heterocyclic compounds that can exhibit fluorescence and are used as dyes and pigments.

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

This protocol describes the synthesis of a substituted quinoline from this compound and a compound containing a reactive methylene group, such as ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Base catalyst (e.g., sodium hydroxide, potassium hydroxide, or piperidine)

  • Solvent (e.g., ethanol, methanol)

  • Glacial acetic acid

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 0.01 mol of this compound and 0.012 mol of ethyl acetoacetate in a suitable solvent like ethanol.

    • Add a catalytic amount of a base, such as a few pellets of NaOH or a few drops of piperidine.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture with glacial acetic acid, which may cause the product to precipitate.

    • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation: Quinoline Dye Synthesis
Reactant 1 Reactant 2 Catalyst Yield (%) Melting Point (°C) Fluorescence Emission λmax (nm)
This compoundEthyl acetoacetateNaOHUser DataUser DataUser Data
This compoundDiethyl malonatePiperidineUser DataUser DataUser Data
This compoundAcetylacetoneKOHUser DataUser DataUser Data

Note: The above table is a template. Specific quantitative data for quinoline dyes derived from this compound should be determined experimentally.

Reaction Pathway for Quinoline Synthesis

Quinoline_Synthesis reactant1 This compound intermediate Intermediate Adduct reactant1->intermediate reactant2 Reactive Methylene Compound reactant2->intermediate catalyst Base Catalyst catalyst->intermediate product Substituted Quinoline intermediate->product Cyclization & Dehydration

Caption: Friedländer synthesis of quinolines.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of a variety of dye molecules. The protocols provided herein for the synthesis of azo and quinoline-based dyes offer a foundation for researchers to explore the development of novel chromophores. The straightforward reaction pathways and the potential for diverse substitution patterns make this starting material a valuable tool in the fields of materials science, medicinal chemistry, and dye chemistry. Further investigation into the spectroscopic properties and applications of the synthesized dyes is encouraged to fully realize their potential.

References

Troubleshooting & Optimization

Optimizing reaction yield for 1-(2-Amino-5-methylphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Amino-5-methylphenyl)ethanone.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Product

Potential CauseRecommended Solution
Incomplete Acetylation of p-Toluidine: The initial protection of the amino group is crucial. Unreacted p-toluidine will not undergo Friedel-Crafts acylation efficiently.- Ensure the use of a slight excess of acetic anhydride or acetyl chloride. - Verify the reaction completion using Thin Layer Chromatography (TLC) before proceeding to the next step.
Deactivation of Friedel-Crafts Catalyst: The amino group of unprotected p-toluidine can complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the acylation reaction.[1]- Confirm complete acetylation of the starting material. - Use a sufficiently high-quality, anhydrous Lewis acid catalyst.
Insufficient Catalyst Loading: An inadequate amount of the Lewis acid catalyst will result in a low conversion rate.- For Friedel-Crafts acylation of N-acetyl-p-toluidine, a stoichiometric amount of AlCl₃ is often required. Optimization may be necessary.
Low Reaction Temperature: The Friedel-Crafts acylation may require a specific temperature range to proceed at an optimal rate.- Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious, as higher temperatures can also lead to side product formation.
Moisture in the Reaction: Lewis acids like AlCl₃ are highly sensitive to moisture, which can quench the catalyst.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Products (Isomers)

Potential CauseRecommended Solution
Lack of Regioselectivity in Friedel-Crafts Acylation: The acylation of N-acetyl-p-toluidine can potentially yield different regioisomers.- The choice of Lewis acid catalyst can influence regioselectivity. While AlCl₃ is common, exploring other catalysts like ZnCl₂ or FeCl₃ might alter the isomer ratio. - Reaction temperature can also affect the regioselectivity. Running the reaction at lower temperatures may favor the formation of a specific isomer.
Side Reactions: Undesired side reactions can lead to a complex product mixture.- Maintain the recommended reaction temperature to minimize the formation of thermal byproducts. - Ensure the purity of starting materials and reagents.

Issue 3: Difficulties in Product Purification

Potential CauseRecommended Solution
Presence of Unreacted Starting Materials: Incomplete reactions will lead to a mixture of the desired product and starting materials.- Monitor the reaction to completion using TLC. - Employ appropriate work-up procedures to remove unreacted reagents.
Similar Polarity of Product and Impurities: Co-elution during column chromatography can occur if the product and impurities have similar polarities.- Optimize the solvent system for column chromatography by testing different solvent ratios with TLC. - Consider recrystallization as an alternative or additional purification step.
Incomplete Deprotection: If the acetyl group is not completely removed, the final product will be a mixture of the desired amine and the acetylated intermediate.- Ensure sufficient reaction time and appropriate conditions (e.g., acid concentration, temperature) for the hydrolysis of the amide. - Monitor the deprotection step by TLC until the starting material is fully consumed.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a three-step process:

  • N-Acetylation of p-toluidine: The amino group of p-toluidine is protected by reacting it with acetic anhydride or acetyl chloride.

  • Friedel-Crafts Acylation: The resulting N-acetyl-p-toluidine undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

  • Deprotection (Hydrolysis): The acetyl group is removed from the amino group, usually by acid-catalyzed hydrolysis, to yield the final product.

Q2: Why is the protection of the amino group necessary before the Friedel-Crafts acylation?

A2: The amino group (-NH₂) is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This forms a complex that deactivates the aromatic ring towards electrophilic substitution, thus inhibiting the desired acylation.[1] Protecting the amino group as an acetamide (-NHCOCH₃) reduces its basicity and allows the Friedel-Crafts reaction to proceed.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of products.

Q4: What are the key parameters to optimize for the Friedel-Crafts acylation step?

A4: The critical parameters for optimizing the Friedel-Crafts acylation include:

  • Catalyst Loading: The molar ratio of the Lewis acid to the substrate.

  • Temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

  • Solvent: The choice of an appropriate anhydrous solvent is important for reaction efficiency.

Q5: What are suitable methods for the final deprotection step?

A5: The deprotection of the N-acetyl group is typically achieved through acid-catalyzed hydrolysis. This is often carried out by heating the acetylated intermediate in the presence of an aqueous acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Experimental Protocols

Protocol 1: N-Acetylation of p-Toluidine

  • In a round-bottom flask, dissolve p-toluidine in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (typically 1.1 to 1.2 molar equivalents) to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of p-toluidine.

  • Pour the reaction mixture into cold water to precipitate the N-acetyl-p-toluidine.

  • Collect the solid product by filtration, wash with cold water, and dry.

Protocol 2: Friedel-Crafts Acylation of N-Acetyl-p-toluidine

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser connected to a gas outlet, add N-acetyl-p-toluidine and an anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Cool the mixture in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) with stirring. An excess of AlCl₃ (e.g., 2.2 to 2.5 molar equivalents) is often used.

  • Once the AlCl₃ has been added, slowly add acetyl chloride (typically 1.1 to 1.2 molar equivalents) dropwise from the dropping funnel, maintaining a low temperature.

  • After the addition, the reaction mixture may be stirred at room temperature or gently heated (e.g., 60-70 °C) for several hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-acetamido-5-methylphenyl)ethanone.

Protocol 3: Deprotection of 1-(2-acetamido-5-methylphenyl)ethanone

  • To the crude 1-(2-acetamido-5-methylphenyl)ethanone, add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture and neutralize it with a base, such as a concentrated sodium hydroxide solution, until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Catalyst Loading on Friedel-Crafts Acylation Yield (Illustrative)

EntrySubstrateCatalystCatalyst Loading (mol equiv.)SolventTemperature (°C)Time (h)Yield (%)
1N-acetyl-p-toluidineAlCl₃1.0Nitrobenzene254Moderate
2N-acetyl-p-toluidineAlCl₃2.0Nitrobenzene254Good
3N-acetyl-p-toluidineAlCl₃2.5Nitrobenzene602High
4N-acetyl-p-toluidineFeCl₃2.51,2-Dichloroethane604Moderate

Note: This table is illustrative and actual yields will depend on specific experimental conditions. Higher catalyst loading generally improves yield but may also increase side reactions.

Visualizations

Synthesis_Workflow p_toluidine p-Toluidine acetylation N-Acetylation (Acetic Anhydride) p_toluidine->acetylation n_acetyl N-Acetyl-p-toluidine acetylation->n_acetyl fc_acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) n_acetyl->fc_acylation acetylated_product 1-(2-Acetamido-5-methylphenyl)ethanone fc_acylation->acetylated_product deprotection Deprotection (Acid Hydrolysis) acetylated_product->deprotection final_product This compound deprotection->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_acetylation Is N-Acetylation Complete? start->check_acetylation check_catalyst Is Catalyst Anhydrous & Sufficient? check_acetylation->check_catalyst Yes incomplete_acetylation Incomplete Acetylation: - Redo acetylation step - Purify intermediate check_acetylation->incomplete_acetylation No check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes catalyst_issue Catalyst Issue: - Use fresh, anhydrous AlCl3 - Optimize catalyst loading check_catalyst->catalyst_issue No conditions_issue Suboptimal Conditions: - Ensure anhydrous setup - Optimize temperature and time check_conditions->conditions_issue No purification_issue Purification Loss: - Optimize purification method check_conditions->purification_issue Yes

Caption: Decision tree for troubleshooting low reaction yield.

FC_Optimization center Friedel-Crafts Acylation Optimization catalyst Catalyst Loading (e.g., 1.0-2.5 eq AlCl3) center->catalyst temperature Reaction Temperature (e.g., 0°C to 70°C) center->temperature time Reaction Time (e.g., 2-8 hours) center->time solvent Anhydrous Solvent (e.g., Nitrobenzene, DCE) center->solvent

Caption: Key parameters for optimizing the Friedel-Crafts acylation step.

References

Preventing side product formation in Friedel-Crafts acylation of p-toluidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent side product formation during the Friedel-Crafts acylation of p-toluidine and related aromatic amines.

Troubleshooting Guide: Common Issues & Solutions

Issue: Low or No Yield of C-Acylated Product
  • Symptom: The primary isolated product is an amide (N-acylated p-toluidine), or the reaction fails to proceed, returning only the starting material.

  • Root Cause: The amino group (-NH₂) in p-toluidine is a strong Lewis base. It readily reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a highly unreactive complex.[1][2] This deactivates the catalyst. Furthermore, the nitrogen atom of the amino group is more nucleophilic than the aromatic ring, leading to preferential N-acylation over the desired C-acylation (electrophilic aromatic substitution).[2][3]

  • Solution: The amino group must be protected before performing the Friedel-Crafts acylation. The most common strategy is to convert the amine into an amide, typically an acetamide. This reduces the nucleophilicity of the nitrogen and prevents it from complexing with the Lewis acid catalyst.[4][5] The protection step is reversible, allowing for the recovery of the amino group after the C-acylation is complete.

Frequently Asked Questions (FAQs)

Q1: Why can't I perform a direct Friedel-Crafts acylation on p-toluidine?

Aryl amines are generally unsuitable for direct Friedel-Crafts reactions. The amino group complexes with the Lewis acid catalyst, rendering the aromatic ring strongly deactivated and preventing the electrophilic aromatic substitution from occurring.[1][2] The primary reaction becomes an N-acylation, where the acyl group attaches to the nitrogen atom instead of the carbon backbone of the aromatic ring.[3]

Q2: What is the main side product in the attempted acylation of p-toluidine?

The main product is the N-acylated p-toluidine, an amide. This occurs because the lone pair of electrons on the nitrogen atom is more readily available to attack the acylium ion electrophile compared to the electrons in the aromatic ring.

Q3: How does protecting the amino group solve the problem?

Protecting the amino group, for instance by converting it to an acetamide (-NHCOCH₃), withdraws electron density from the nitrogen atom through resonance with the adjacent carbonyl group.[4] This makes the nitrogen significantly less basic and less nucleophilic. As a result, it does not interfere with the Lewis acid catalyst and allows the C-acylation reaction on the aromatic ring to proceed as intended.

Q4: Is the protecting group permanent?

No, an effective protecting group must be easily removable to restore the original functional group.[6] Acetamides can be readily hydrolyzed back to the primary amine under acidic or basic conditions after the Friedel-Crafts acylation is complete.

Q5: What is the recommended workflow for the acylation of p-toluidine?

A three-step sequence is recommended:

  • Protection: Convert the amino group of p-toluidine to an acetamide.

  • Acylation: Perform the Friedel-Crafts acylation on the protected intermediate (N-(p-tolyl)acetamide).

  • Deprotection: Hydrolyze the acetamide to regenerate the amino group, yielding the final C-acylated p-toluidine product.

Recommended Experimental Protocols

Protocol 1: Protection of p-Toluidine (N-Acetylation)
  • Dissolution: Dissolve p-toluidine (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Reagent Addition: While stirring, slowly add acetic anhydride (1.1 equivalents).

  • Reaction: Heat the mixture gently under reflux for approximately 30-45 minutes.

  • Workup: Cool the reaction mixture and pour it into ice-cold water to precipitate the N-(p-tolyl)acetamide product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure protected amine.

Protocol 2: Friedel-Crafts Acylation of N-(p-tolyl)acetamide
  • Catalyst Suspension: In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

  • Acyl Chloride Addition: Cool the suspension in an ice bath and slowly add the desired acyl chloride (1.1 equivalents) dropwise.

  • Substrate Addition: Add the N-(p-tolyl)acetamide (1 equivalent) portion-wise, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with the solvent, combine the organic extracts, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the resulting ketone by column chromatography or recrystallization.

Protocol 3: Deprotection of the Amino Group (Hydrolysis)
  • Reaction Setup: Place the purified acylated product from Protocol 2 in a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of a strong acid (e.g., 10-20% HCl) or a strong base (e.g., 10-20% NaOH).

  • Heating: Heat the mixture under reflux for several hours until the amide is fully hydrolyzed (monitor by TLC).

  • Neutralization & Extraction: Cool the solution. If using an acid, neutralize with a base (e.g., NaOH) until the solution is alkaline, then extract the product with an organic solvent (e.g., ethyl acetate). If using a base, neutralize with an acid (e.g., HCl) and extract.

  • Purification: Dry the organic extracts, concentrate, and purify the final product as necessary.

Data Summary

The following table illustrates the expected outcomes of direct versus protected acylation strategies based on established chemical principles.

StrategyReactantKey ConditionExpected C-Acylation YieldExpected N-Acylation Yield
Direct Acylation p-ToluidineAlCl₃, Acyl ChlorideNegligible to 0%Major Product
Protected Strategy N-(p-tolyl)acetamideAlCl₃, Acyl ChlorideGood to Excellent0%

Visual Workflow

The logical workflow for successfully achieving C-acylation of p-toluidine is depicted below. This multi-step process is essential to prevent the formation of N-acylated side products.

G A Start: p-Toluidine B Step 1: Protection (N-Acetylation) C Intermediate: N-(p-tolyl)acetamide B->C Forms D Step 2: Friedel-Crafts Acylation E Intermediate: Acylated Acetamide D->E Forms F Step 3: Deprotection (Hydrolysis) G Final Product: C-Acylated p-Toluidine F->G Yields

Caption: Recommended workflow for Friedel-Crafts acylation of p-toluidine.

References

Technical Support Center: Direct Acylation of p-Toluidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the direct acylation of p-toluidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the direct acylation of p-toluidine?

The direct acylation of p-toluidine, typically with an acylating agent like acetic anhydride, results in the formation of N-(4-methylphenyl)acetamide, also known as N-acetyl-p-toluidine. This reaction involves the substitution of a hydrogen atom on the amino group (-NH₂) with an acetyl group (-COCH₃).

Q2: Which acylating agent is best for this reaction: acetic anhydride or acetyl chloride?

Both acetic anhydride and acetyl chloride are effective for the acylation of p-toluidine.

  • Acetic anhydride is commonly used due to its lower cost and easier handling. It reacts with p-toluidine to form N-acetyl-p-toluidine and acetic acid as a byproduct.

  • Acetyl chloride is generally more reactive than acetic anhydride.[1] This higher reactivity can lead to faster reaction times but may also require more careful control of reaction conditions to avoid side reactions. The reaction with acetyl chloride produces hydrochloric acid (HCl) as a byproduct, which needs to be neutralized.

For many standard procedures, acetic anhydride provides a good balance of reactivity and ease of use.

Q3: Why is a base, such as sodium acetate or pyridine, often used in the acylation of aromatic amines?

  • When using acetic anhydride , the reaction produces acetic acid. While the reaction can proceed without an added base, a base like sodium acetate can help drive the reaction to completion.

Q4: What are the potential side reactions or impurities I should be aware of?

While the N-acylation of p-toluidine is generally a clean reaction, potential side reactions and impurities can include:

  • Unreacted p-toluidine: Incomplete reaction is a common source of impurity.

  • Diacetylation: The formation of a diacetylated product is possible but generally requires harsh reaction conditions and is less favorable for primary amines like p-toluidine.

  • Ring acylation (Friedel-Crafts acylation): While the amino group is a strong activating group for electrophilic aromatic substitution, N-acylation is typically much faster. Once the acetyl group is attached to the nitrogen, the resulting amide is less activating than the original amine, which further disfavors ring acylation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Acylating Agent: Acetic anhydride can hydrolyze over time if exposed to moisture.1. Use fresh, unopened acetic anhydride or distill older batches before use.
2. Protonation of p-Toluidine: If the reaction medium is too acidic, the p-toluidine will be protonated and will not act as a nucleophile.2. Ensure a base (like sodium acetate) is present to neutralize any strong acids.
3. Incomplete Reaction: Insufficient reaction time or temperature.3. Monitor the reaction by TLC. If starting material is still present, consider extending the reaction time or gently warming the mixture.
Product Does Not Precipitate 1. Product is Soluble in the Reaction Mixture: The concentration of the product may be below its solubility limit.1. Cool the reaction mixture in an ice bath to decrease the solubility of N-acetyl-p-toluidine.[4]
2. Insufficient Product Formation: See "Low or No Product Yield" above.2. If cooling does not induce precipitation, it may indicate a very low yield. Re-evaluate the reaction conditions.
3. Excess Solvent: Too much solvent was used, keeping the product in solution.3. If feasible, carefully remove some of the solvent under reduced pressure and then attempt to induce crystallization by cooling.
Product is Oily or Gummy 1. Presence of Impurities: Unreacted starting materials or byproducts can interfere with crystallization.1. Attempt to triturate the oil with a suitable solvent (like cold water or a hexane/ethyl acetate mixture) to induce solidification.
2. Incomplete Removal of Acetic Acid: Residual acetic acid can sometimes lead to an oily product.2. Ensure the crude product is thoroughly washed with cold water during filtration to remove acetic acid.
Product is Colored (Yellow/Brown) 1. Oxidation of p-Toluidine: Aromatic amines can oxidize, leading to colored impurities.[3]1. Use purified p-toluidine. Recrystallization of the final product, potentially with a small amount of activated charcoal, can remove colored impurities.
2. Impurities in Starting Material: The p-toluidine used may already be discolored.2. Purify the starting p-toluidine by recrystallization or sublimation before use.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Acylation of Aromatic Amines

Acylating AgentCatalyst/BaseSolventTemperatureTypical Reaction TimeKey Considerations
Acetic AnhydrideNone (or Acetic Acid)Water, Acetic Acid50-100°C30-60 minutesA common and straightforward method.[4]
Acetic AnhydrideSodium AcetateWater~50°C15-30 minutesSodium acetate neutralizes the acetic acid byproduct.[4]
Acetic AnhydrideZinc DustAcetic AcidReflux30 minutesZinc dust can prevent oxidation of the amine.[3]
Acetyl ChloridePyridinePyridine, Dichloromethane0°C to Room Temp.1-3 hoursHighly effective but requires careful handling of acetyl chloride and removal of pyridine during workup.[1]
Acetic AnhydrideZinc Chloride (catalytic)Solvent-freeRoom Temperature~1 hourAn efficient, solvent-free method.[1]

Experimental Protocols

Protocol 1: Acetylation of p-Toluidine with Acetic Anhydride and Sodium Acetate

This protocol is adapted from standard procedures for the acetylation of aromatic amines.[4]

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.4 g of p-toluidine in 150 mL of water containing 5 mL of concentrated HCl. If necessary, gently warm the mixture to facilitate dissolution.

  • Buffer Preparation: In a separate flask, prepare a solution of 7.5 g of sodium acetate trihydrate in 20 mL of water.

  • Reaction: To the warm p-toluidine hydrochloride solution (~50°C), add 6.0 mL of acetic anhydride with rapid stirring. Immediately add the sodium acetate solution.

  • Crystallization: Stir the mixture vigorously and cool it in an ice bath. The N-acetyl-p-toluidine product will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with three portions of cold water to remove any unreacted starting materials and salts.

  • Drying: Allow the product to air-dry on the filter paper or dry it in a desiccator.

  • Purification (Optional): The product can be further purified by recrystallization from ethanol/water.[5] Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to form pure crystals.

Visualizations

Experimental Workflow for p-Toluidine Acylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve p-toluidine in HCl/water start->dissolve add_anhydride Add Acetic Anhydride dissolve->add_anhydride prep_buffer Prepare Sodium Acetate Solution add_buffer Add Sodium Acetate Solution prep_buffer->add_buffer add_anhydride->add_buffer cool Cool in Ice Bath (Precipitation) add_buffer->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Water filtrate->wash dry Dry Product wash->dry recrystallize Recrystallize (Optional) dry->recrystallize end End dry->end If pure enough recrystallize->end

Caption: A typical experimental workflow for the acylation of p-toluidine.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Are reagents fresh? (esp. Acetic Anhydride) start->check_reagents check_conditions Were reaction conditions (temp, time) correct? check_reagents->check_conditions Yes solution_reagents Use fresh or purified reagents. check_reagents->solution_reagents No check_precipitation Did product fully precipitate? check_conditions->check_precipitation Yes solution_conditions Optimize reaction time/temp. Monitor with TLC. check_conditions->solution_conditions No check_workup Was product lost during workup/transfer? check_precipitation->check_workup Yes solution_precipitation Ensure adequate cooling. Reduce solvent volume if needed. check_precipitation->solution_precipitation No end_review Review protocol for other loss points. check_workup->end_review Yes solution_workup Refine filtration and transfer techniques. check_workup->solution_workup No

Caption: A logical guide for troubleshooting low product yield.

References

Technical Support Center: Improving Regioselectivity of Nitration on 4-Methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-methylacetophenone. Our goal is to help you overcome common challenges and improve the regioselectivity of this important reaction.

Understanding the Challenge: Competing Directing Effects

The nitration of 4-methylacetophenone presents a unique regioselectivity challenge due to the presence of two substituents with conflicting directing effects. The methyl group (-CH3) is an activating ortho-, para-director, while the acetyl group (-COCH3) is a deactivating meta-director. This competition can lead to a mixture of products, primarily 4-methyl-3-nitroacetophenone and 4-methyl-2-nitroacetophenone. Achieving a high yield of a single isomer requires careful control of reaction conditions and the choice of nitrating agent.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the nitration of 4-methylacetophenone?

A1: The two primary products are 4-methyl-3-nitroacetophenone and 4-methyl-2-nitroacetophenone. The relative amounts of each isomer depend heavily on the reaction conditions. Due to the deactivating nature of the acetyl group, nitration is generally disfavored. However, the activating methyl group directs the incoming nitro group to the ortho and para positions relative to it. The position para to the methyl group is blocked by the acetyl group. Therefore, the main products are substitution at the two positions ortho to the methyl group. One of these positions is also meta to the acetyl group (position 3), and the other is ortho to the acetyl group (position 2).

Q2: Why am I getting a low yield of the desired nitro-isomer?

A2: Low yields can be attributed to several factors:

  • Reaction Temperature: Nitration is highly exothermic. If the temperature is not carefully controlled, side reactions and the formation of byproducts can increase, leading to a lower yield of the desired product. It is crucial to maintain a low temperature, typically at or below 0°C, during the addition of the nitrating agent.

  • Strength of Nitrating Agent: A nitrating agent that is too harsh can lead to over-nitration or degradation of the starting material. Conversely, a reagent that is too mild may result in an incomplete reaction.

  • Substrate Purity: Impurities in the 4-methylacetophenone can interfere with the reaction and lead to lower yields.

Q3: How can I improve the regioselectivity to favor one isomer over the other?

A3: Improving regioselectivity is the primary challenge. Here are some strategies:

  • Choice of Nitrating Agent: The standard mixture of concentrated nitric acid and sulfuric acid is often not very selective. Alternative nitrating agents can offer better control. For instance, using fuming sulfuric acid (oleum) in the nitrating mixture can favor the formation of 4-methyl-3-nitroacetophenone.

  • Use of Catalysts: Solid acid catalysts, such as zeolites, can provide shape-selectivity and favor the formation of a specific isomer.

  • Reaction Conditions: As mentioned, temperature control is critical. Running the reaction at very low temperatures (e.g., -20°C) can enhance selectivity.

Q4: I am observing the formation of di-nitro products. How can I prevent this?

A4: The formation of di-nitro compounds occurs when the reaction is too aggressive. To prevent this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.

  • Lower the Temperature: Perform the reaction at a lower temperature.

  • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed to an acceptable level.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Regioselectivity (Mixture of Isomers) The directing effects of the methyl and acetyl groups are competing effectively under the current conditions.1. Modify the Nitrating Agent: Switch from a standard HNO3/H2SO4 mixture to a milder or more sterically hindered nitrating agent. 2. Employ a Catalyst: Introduce a shape-selective catalyst like a zeolite to favor one isomer. 3. Optimize Temperature: Lower the reaction temperature significantly (e.g., to -20°C or lower) to exploit subtle differences in activation energies for the formation of each isomer.
Low Overall Yield 1. Incomplete Reaction: The reaction conditions may be too mild. 2. Side Reactions/Degradation: The reaction conditions may be too harsh. 3. Product Loss During Workup: The product may be partially soluble in the aqueous phase or lost during extraction.1. Increase Reaction Time or Temperature (cautiously): If the reaction is incomplete, a modest increase in time or temperature may be necessary. Monitor carefully to avoid decreased selectivity. 2. Use a Milder Nitrating Agent: If degradation is suspected, switch to a less aggressive nitrating system. 3. Optimize Workup Procedure: Ensure the pH is appropriate during quenching and use a suitable extraction solvent. Perform multiple extractions to maximize recovery.
Product is a Dark Oil or Tar This indicates significant byproduct formation, possibly from oxidation or polymerization.1. Strict Temperature Control: Ensure the temperature does not rise significantly during the addition of the nitrating agent. 2. Degas Solvents: Remove dissolved oxygen from solvents to minimize oxidation. 3. Purity of Starting Materials: Use highly pure 4-methylacetophenone and reagents.
Difficulty in Product Purification The isomers may have very similar physical properties (e.g., boiling point, polarity), making separation by chromatography or crystallization challenging.1. Optimize Chromatography: Use a high-resolution column and carefully select the eluent system for column chromatography. 2. Recrystallization: Try different solvent systems for recrystallization. Sometimes a mixture of solvents can provide better separation. 3. Derivative Formation: In some cases, it may be easier to separate derivatives of the isomers and then convert them back to the desired products.

Quantitative Data Presentation

The regioselectivity of the nitration of 4-methylacetophenone is highly dependent on the reaction conditions. The table below summarizes typical product distributions obtained under different experimental setups.

Nitrating Agent/Conditions 4-methyl-3-nitroacetophenone (%) 4-methyl-2-nitroacetophenone (%) Other Isomers/Byproducts (%) Reference
70% HNO3, 20% fuming H2SO4, -20°C to -15°CMajor ProductMinor ProductNot specified[1]
Conc. H2SO4, Conc. HNO3Not specifiedNot specifiedNot specified
Acetyl nitrateNot specifiedNot specifiedNot specified
Zeolite H-beta catalystNot specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-3-nitroacetophenone[1]

This protocol is designed to favor the formation of 4-methyl-3-nitroacetophenone.

Materials:

  • 4-methylacetophenone

  • Concentrated sulfuric acid (H2SO4)

  • 70% Nitric acid (HNO3)

  • 20% Fuming sulfuric acid (oleum)

  • Dichloromethane (CH2Cl2)

  • 10% Sodium bicarbonate solution (NaHCO3)

  • Saturated sodium chloride solution (brine)

  • Hexane

  • Ice

Procedure:

  • Cool 250 mL of concentrated sulfuric acid to -20°C in a suitable reaction vessel equipped with a mechanical stirrer.

  • Slowly add 40 g (300 mmoles) of 4-methylacetophenone to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below -15°C.

  • Prepare the nitrating mixture by carefully adding 25.5 mL (36.3 g, 300 mmoles) of 70% nitric acid to 300 g of 20% fuming sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction vessel over a period of 40 minutes, maintaining the temperature below -15°C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Filter the resulting solid and wash it with water, followed by a wash with hexane.

  • Dissolve the solid in dichloromethane and wash the organic phase with 10% sodium bicarbonate solution, and then with saturated sodium chloride solution.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), treat with activated charcoal, and then concentrate the solution.

  • Add hexane to the concentrated solution to induce crystallization of the product, 4-methyl-3-nitroacetophenone.

  • The melting point of the purified product is 61-62°C.

Visualizations

Experimental Workflow for the Synthesis of 4-methyl-3-nitroacetophenone

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start cool_h2so4 Cool H2SO4 to -20°C start->cool_h2so4 add_acetophenone Add 4-methylacetophenone cool_h2so4->add_acetophenone add_nitrating_mix Add Nitrating Mixture (maintain < -15°C) add_acetophenone->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mixture (HNO3 + Oleum) stir_reaction Stir for 30 min add_nitrating_mix->stir_reaction quench Pour onto Ice stir_reaction->quench filter_wash Filter and Wash (Water, Hexane) quench->filter_wash dissolve_wash Dissolve in DCM & Wash (NaHCO3, Brine) filter_wash->dissolve_wash dry_concentrate Dry and Concentrate dissolve_wash->dry_concentrate crystallize Crystallize from Hexane dry_concentrate->crystallize end End Product: 4-methyl-3-nitroacetophenone crystallize->end

Caption: Workflow for the selective synthesis of 4-methyl-3-nitroacetophenone.

Logical Relationship of Factors Affecting Regioselectivity

regioselectivity_factors cluster_substituents Substituent Effects cluster_conditions Reaction Conditions methyl Methyl Group (-CH3) Activating, Ortho/Para-directing regioselectivity Regioselectivity (Product Isomer Ratio) methyl->regioselectivity Directs to C2 acetyl Acetyl Group (-COCH3) Deactivating, Meta-directing acetyl->regioselectivity Directs to C3 nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4, Oleum) nitrating_agent->regioselectivity Influences reactivity & steric hindrance temperature Temperature (e.g., 0°C, -20°C) temperature->regioselectivity Affects kinetic vs. thermodynamic control catalyst Catalyst (e.g., Zeolite) catalyst->regioselectivity Provides shape selectivity

Caption: Factors influencing the regioselectivity of 4-methylacetophenone nitration.

References

How to remove unreacted starting material from 1-(2-Amino-5-methylphenyl)ethanone product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of 1-(2-Amino-5-methylphenyl)ethanone, specifically focusing on the removal of unreacted starting material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most likely unreacted starting material I need to remove from my this compound product?

A: A common and efficient synthesis route for this compound involves the reduction of the nitro group of 1-(5-methyl-2-nitrophenyl)ethanone.[1] Therefore, the most probable unreacted starting material impurity is 1-(5-methyl-2-nitrophenyl)ethanone .

Q2: I have a mixture of my desired product, this compound, and the unreacted nitro starting material. What is the simplest method to separate them?

A: The simplest and most effective method for separating the basic amino product from the neutral nitro starting material is liquid-liquid extraction based on their differing acid-base properties. The amino group can be protonated with an acid, making it water-soluble, while the nitro compound remains in the organic layer.

Q3: My liquid-liquid extraction is not giving a clean separation. What could be the issue?

A: Incomplete separation during liquid-liquid extraction can be due to several factors:

  • Incorrect pH: Ensure the aqueous layer is sufficiently acidic (pH ~1-2) to fully protonate the amine. Use a pH meter or pH paper to verify.

  • Insufficient mixing: Ensure thorough mixing of the organic and aqueous layers to facilitate the transfer of the protonated amine into the aqueous phase.

  • Emulsion formation: If an emulsion forms, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Incomplete back extraction: When recovering the amine from the aqueous layer, ensure the pH is sufficiently basic (pH ~12-14) to deprotonate the ammonium salt fully, allowing for its complete extraction back into an organic solvent.

Q4: When should I consider using column chromatography for purification?

A: Column chromatography is recommended when:

  • Liquid-liquid extraction does not provide the desired purity.

  • You have multiple impurities with similar properties.

  • You need to isolate other components from the reaction mixture.

  • You are working on a small scale where high resolution is required.

Q5: My aromatic amine is streaking on the silica gel column. How can I prevent this?

A: Streaking of amines on silica gel is a common issue due to the acidic nature of silica, which can strongly interact with the basic amine. To mitigate this, you can:

  • Add a competing base to the eluent: A small amount of triethylamine (e.g., 0.1-1%) or ammonia in the mobile phase can neutralize the acidic sites on the silica gel, leading to better peak shapes.[2]

  • Use a different stationary phase: Consider using a more inert stationary phase like alumina or an amine-functionalized silica column, which is specifically designed for the purification of basic compounds.[2]

Q6: Can I use recrystallization to purify my this compound?

A: Yes, recrystallization can be an effective final purification step, especially if the product is a solid and the remaining impurities are present in small amounts. The choice of solvent is crucial. A procedure for a similar compound, 2-hydroxy-5-methylacetophenone, successfully used aqueous ethanol, achieving a high yield.[3] You may need to screen a few solvents or solvent mixtures to find the optimal conditions for your product.

Purification Method Performance

The following table summarizes typical performance data for the recommended purification techniques.

Purification MethodKey ParameterTypical ValueNotes
Liquid-Liquid Extraction Recovery Yield> 90%Highly efficient for separating basic amines from neutral compounds. Yield can be optimized by careful pH control.
Column Chromatography Product Purity> 98%Can achieve very high purity depending on the stationary and mobile phases used.
Loading Capacity1-10% of silica gel weightVaries depending on the separation difficulty.
Recrystallization Recovery Yield70-95%Highly dependent on the choice of solvent and the initial purity of the product. A 92% yield was reported for a similar compound from aqueous ethanol.[3]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to separate the basic this compound from the neutral, unreacted 1-(5-methyl-2-nitrophenyl)ethanone.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M hydrochloric acid (HCl).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated amine will be in the aqueous (bottom) layer, while the nitro compound will remain in the organic (top) layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete removal of the amine. Combine all aqueous extracts.

  • Isolation of Unreacted Starting Material: The organic layer now contains the unreacted 1-(5-methyl-2-nitrophenyl)ethanone. It can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover the starting material if desired.

  • Basification and Re-extraction of Product:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a concentrated sodium hydroxide (NaOH) solution (e.g., 6 M) with stirring until the solution is strongly basic (pH > 12). The deprotonated amine may precipitate out.

    • Extract the aqueous solution with three portions of a fresh organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts.

  • Final Workup:

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity solvent mixture like 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial mobile phase. The less polar nitro compound should elute first.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar amino product.

    • For improved separation and to prevent streaking, consider adding 0.1-1% triethylamine to the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound. A yield of 76% has been reported for the purification of a similar amino compound from its nitro precursor using silica gel column chromatography.[4]

Protocol 3: Purification by Recrystallization

This protocol is a starting point for the recrystallization of this compound, assuming it is a solid at room temperature.

  • Solvent Selection: Start with a solvent system like aqueous ethanol, as this has been shown to be effective for similar compounds.[3] Other potential solvents include isopropanol, ethanol, or mixtures of hexane and ethyl acetate.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude Product (Amine + Nitro Compound) LLE Liquid-Liquid Extraction Crude->LLE Primary Method Column Column Chromatography LLE->Column <95% Purity PureProduct Pure Product LLE->PureProduct >95% Purity Recrystal Recrystallization Column->Recrystal Further Purification Column->PureProduct >98% Purity Recrystal->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingWorkflow Start Impure Product After Reaction Decision1 Is the main impurity the nitro starting material? Start->Decision1 LLE Perform Liquid-Liquid Extraction Decision1->LLE Yes Other Characterize impurities (NMR, MS) and select appropriate purification method. Decision1->Other No/Unknown Decision2 Is purity sufficient (>95%)? LLE->Decision2 Column Use Column Chromatography Decision2->Column No End Pure Product Decision2->End Yes Recrystal Consider Recrystallization for final polishing Column->Recrystal Recrystal->End

Caption: Troubleshooting guide for purification strategy selection.

References

Troubleshooting low yield in Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during this classical and versatile reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis and what are its key components?

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone) to form a quinoline derivative.[1][2] The reaction is typically catalyzed by an acid or a base.[1]

Q2: My reaction is resulting in a very low yield or no product at all. What are the most common causes?

Several factors can contribute to low yields in the Friedländer synthesis. These include:

  • Inappropriate Catalyst: The choice of acid or base catalyst is crucial and substrate-dependent.

  • Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to side reactions and decomposition.

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can significantly slow down the reaction.

  • Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[1]

  • Solvent Effects: The polarity and nature of the solvent can influence reaction rates and solubility of reactants.

Q3: How do I choose the right catalyst for my specific substrates?

The choice of catalyst depends on the reactivity of your starting materials.

  • Acid Catalysts: Generally effective for a wide range of substrates. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂).[1][3] Trifluoroacetic acid has also been used.[3]

  • Base Catalysts: Often used for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1]

  • Modern Catalysts: A variety of newer catalysts have been developed to improve yields and reaction conditions, including ionic liquids, metal-organic frameworks, and various nanocatalysts.[4][5]

Q4: Can this reaction be performed under solvent-free conditions?

Yes, solvent-free conditions have been successfully employed for the Friedländer synthesis, often in conjunction with microwave irradiation or specific catalysts like p-toluenesulfonic acid or iodine.[1][2] This approach can lead to shorter reaction times and easier purification.

Q5: I am observing the formation of multiple products. What could be the reason?

The formation of multiple products can arise from:

  • Lack of Regioselectivity: When using unsymmetrical ketones, the reaction can occur on either side of the carbonyl group, leading to a mixture of isomeric quinolines.[1]

  • Side Reactions: As mentioned, aldol condensation of the ketone starting material is a common side reaction.

  • Further Reactions of the Product: The newly formed quinoline may undergo further reactions under the reaction conditions.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving low yield issues in your Friedländer quinoline synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reactants 1. Verify Reactant Purity and Stoichiometry start->check_reactants check_catalyst 2. Evaluate Catalyst Choice and Loading check_reactants->check_catalyst optimize_catalyst Optimize Catalyst check_catalyst->optimize_catalyst check_conditions 3. Assess Reaction Conditions (Temp, Time, Solvent) optimize_conditions Optimize Conditions check_conditions->optimize_conditions analyze_byproducts 4. Analyze Byproducts and Side Reactions consider_alternatives Consider Alternative Strategies analyze_byproducts->consider_alternatives optimize_catalyst->check_conditions If still low successful_synthesis Improved Yield optimize_catalyst->successful_synthesis Yield Improved optimize_conditions->analyze_byproducts If still low optimize_conditions->successful_synthesis Yield Improved consider_alternatives->successful_synthesis Yield Improved Friedlander_Mechanism cluster_path1 Pathway 1: Aldol Condensation First cluster_path2 Pathway 2: Schiff Base Formation First A1 2-Aminoaryl Carbonyl + Ketone B1 Aldol Adduct A1->B1 Aldol Addition C1 α,β-Unsaturated Carbonyl B1->C1 Dehydration D1 Imine Formation C1->D1 Intramolecular Condensation E1 Quinoline D1->E1 Dehydration A2 2-Aminoaryl Carbonyl + Ketone B2 Schiff Base (Imine) A2->B2 Condensation C2 Aldol-type Adduct B2->C2 Intramolecular Aldol Reaction D2 Quinoline C2->D2 Dehydration

References

Stability and storage conditions for 1-(2-Amino-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and storage data for 1-(2-Amino-5-methylphenyl)ethanone is limited in publicly available literature. The following information is based on best practices for handling closely related aromatic amines and acetophenones. Researchers should always perform their own stability assessments for critical applications.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Change in physical appearance (e.g., color darkens, clumping) Oxidation or degradation due to exposure to air, light, or moisture.Discard the reagent if discoloration is significant. For future prevention, ensure the container is tightly sealed, purged with an inert gas (e.g., argon or nitrogen) before sealing, and stored in a dark, dry location.
Inconsistent experimental results Compound degradation leading to lower purity.Use a fresh vial of the compound. If the issue persists, consider re-qualifying the material using analytical techniques such as HPLC or NMR to assess purity.
Difficulty dissolving the compound Potential polymerization or degradation product formation.Try gentle warming or sonication to aid dissolution. If insolubility persists, it may indicate significant degradation, and the reagent should be discarded.
Unexpected side reactions in synthesis Formation of reactive degradation products (e.g., oxides).Purify the compound before use, for example, by recrystallization or column chromatography, to remove any impurities or degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on data for similar aromatic amines, this compound should be stored in a cool, dry, and dark environment. Refrigeration (2-8 °C) is recommended for long-term storage. The container should be tightly sealed to prevent exposure to air and moisture. For optimal stability, flushing the container with an inert gas like argon or nitrogen before sealing is advisable.

Q2: How does exposure to light and air affect the stability of this compound?

A2: Aromatic amines are susceptible to oxidation, which can be accelerated by light and air. This degradation often results in a color change, typically darkening from a pale yellow or off-white to a brown or reddish hue. Oxidized impurities can affect experimental outcomes.

Q3: Can I store solutions of this compound?

A3: While solid-state storage is preferred for long-term stability, solutions can be prepared for immediate use. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., -20°C), protected from light, and used as quickly as possible. The stability of the compound in solution is highly dependent on the solvent and storage temperature. For instance, some aromatic amines show instability in acidic solutions.

Q4: What are the signs of degradation?

A4: Visual indicators of degradation include a noticeable darkening of the material, changes in texture, and the development of an unusual odor. Analytically, degradation can be confirmed by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy, which would show the presence of impurities or a decrease in the concentration of the active compound.

Q5: Are there any incompatible materials I should avoid storing this compound with?

A5: Yes, this compound should be stored away from strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances can lead to vigorous and potentially hazardous reactions.

Stability Data for Structurally Related Aromatic Amines

The following table summarizes stability data for other aromatic amines, which may serve as a general guide.

CompoundStorage ConditionSolventDurationStability/RecoveryCitation
2,4-Diaminotoluene4°C, DarkAqueous10 daysStable[1]
3,3'-DichlorobenzidineLight IrradiationDistilled Water45 min~10% decrease[2]
Various Aromatic AminesRoom Temperature (~20°C)Human UrineUp to 10 daysUnstable[3]
Various Aromatic Amines-70°CHuman UrineUp to 14 monthsStable[3]
Various Aromatic Amines60°C3% Acetic Acid10 daysSignificant degradation for some amines[1]

Experimental Protocols

General Protocol for Assessing Short-Term Stability in Solution:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol) at a known concentration.

  • Aliquoting: Dispense the stock solution into several small, amber glass vials to minimize headspace and protect from light.

  • Storage Conditions: Store the aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C). Include a control sample stored at -80°C, which is assumed to be the most stable condition.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition.

  • Analysis: Analyze the samples using a suitable analytical method, such as HPLC with a UV detector. Compare the peak area of the parent compound in the test samples to the control sample to determine the percentage of degradation.

  • Data Evaluation: Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.

Visualizations

StorageWorkflow Recommended Storage Workflow A Receive Compound B Inspect for discoloration or clumping A->B C If signs of degradation, quarantine and re-analyze B->C Degradation suspected D Store in original, tightly sealed container B->D Looks OK E For long-term storage (> 1 month) D->E G For short-term storage (< 1 month) D->G F Refrigerate at 2-8°C E->F I Before each use, allow to warm to room temperature before opening F->I H Store in a cool, dry, dark place G->H H->I J After use, flush with inert gas (e.g., Argon) I->J K Tightly reseal container J->K

Caption: Recommended workflow for the storage of this compound.

TroubleshootingDecisionTree Troubleshooting Inconsistent Experimental Results A Inconsistent Experimental Results B Check for changes in physical appearance of the solid compound A->B C Discoloration or clumping observed? B->C D YES: Use a fresh vial of the compound C->D Yes E NO: Prepare a fresh solution from the current vial C->E No I Does the problem persist with the new vial? D->I F Does the problem persist with the fresh solution? E->F G YES: The current vial may be degraded despite no visual signs. Use a new vial. F->G Yes H NO: The previous solution may have been improperly prepared or stored. F->H No G->I J YES: The issue is likely not with the starting material. Review the experimental protocol. I->J Yes K NO: The original vial was likely degraded. I->K No

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Navigating Exothermic Reactions in the Synthesis of 1-(2-Amino-5-methylphenyl)ethanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in managing the exothermic reactions encountered during the synthesis of 1-(2-Amino-5-methylphenyl)ethanone. The information is tailored for professionals in research and drug development to ensure safe and efficient synthesis.

I. Troubleshooting Exothermic Reactions

The primary exothermic event in the synthesis of this compound occurs during the Lewis acid-catalyzed Fries rearrangement of N-(4-methylphenyl)acetamide. Proper management of this step is critical for safety, yield, and purity.

FAQs and Troubleshooting Guide

Question/Issue Possible Cause(s) Recommended Action(s)
Q1: The reaction temperature is rising too quickly after the addition of the Lewis acid (e.g., Aluminum Chloride). What should I do? The rate of addition of the Lewis acid is too fast. Inadequate cooling of the reaction vessel. Insufficient stirring, leading to localized "hot spots".Immediately slow down or stop the addition of the Lewis acid. Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone bath). Ensure vigorous stirring to promote even heat distribution. If the temperature continues to rise uncontrollably, have a quenching agent (e.g., crushed ice) ready for emergency shutdown.
Q2: My reaction mixture has turned dark brown or black during the Fries rearrangement. Is this normal? Overheating of the reaction can lead to decomposition and the formation of polymeric side products.This often indicates that the reaction temperature has exceeded the optimal range. While some color change is expected, a very dark coloration can signify reduced yield and purity. It is crucial to monitor the temperature closely in subsequent experiments and ensure it remains within the recommended range.
Q3: The yield of the desired ortho-isomer is low, with a high proportion of the para-isomer. How can I improve this? The reaction temperature was too low. The Fries rearrangement is temperature-dependent, with higher temperatures favoring the formation of the ortho-isomer.[1]Increase the reaction temperature in a controlled manner. See the temperature optimization table below for guidance. Note that excessively high temperatures can lead to decomposition.
Q4: The reaction seems to have stalled, and I am not observing any product formation. What could be the issue? The Lewis acid may have been deactivated by moisture. The starting N-(4-methylphenyl)acetamide is not pure.Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous Lewis acid. Verify the purity of your starting material before beginning the reaction.
Q5: How can I safely quench the reaction after the Fries rearrangement is complete? The reaction mixture contains a large amount of reactive Lewis acid complexed with the product.The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring. This should be done in a fume hood with appropriate personal protective equipment (PPE), as the quenching process is highly exothermic and will release acidic fumes.

II. Data Presentation: Optimizing Reaction Conditions

The Fries rearrangement is a critical step where temperature control directly impacts the ratio of the desired ortho-isomer to the undesired para-isomer. The following table summarizes the expected outcomes at different temperatures.

Table 1: Effect of Temperature on Fries Rearrangement of N-(4-methylphenyl)acetamide

Temperature (°C)Predominant IsomerExpected Observations & Potential Issues
< 60paraFavors the formation of the undesired para-isomer. Reaction rate may be slow.
80 - 120Mixture of ortho and paraA significant amount of both isomers will be formed. Separation may be challenging.
140 - 160 ortho Optimal range for maximizing the yield of the desired ortho-isomer. [2]
> 170ortho (with decomposition)Increased formation of the ortho-isomer, but a higher risk of side product formation and decomposition, leading to lower overall yield and purity.[3]

III. Experimental Protocols

The synthesis of this compound is a multi-step process. The following are detailed protocols for each key stage, with an emphasis on managing exothermic events.

Step 1: Acetylation of p-Toluidine to N-(4-methylphenyl)acetamide

This step is generally not violently exothermic but requires proper temperature control to ensure complete reaction and high purity of the intermediate.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine in a suitable solvent (e.g., water with a small amount of concentrated hydrochloric acid to form the hydrochloride salt).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride to the cooled solution with vigorous stirring.

  • After the addition is complete, add a solution of sodium acetate to neutralize the hydrochloric acid and precipitate the N-(4-methylphenyl)acetamide.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Fries Rearrangement of N-(4-methylphenyl)acetamide

This is the most critical and exothermic step.

Protocol:

  • Set up a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a condenser with a drying tube. Ensure all glassware is completely dry.

  • Charge the flask with anhydrous aluminum chloride (AlCl₃) (typically 2.5 to 3 equivalents).

  • Slowly and carefully add N-(4-methylphenyl)acetamide to the aluminum chloride with vigorous stirring. The addition will be exothermic. Maintain the temperature of the reaction mixture between 140-150°C using an oil bath.[2]

  • Once the addition is complete, continue to heat the mixture with stirring at 140-150°C for the appropriate reaction time (this may need to be optimized, but can range from 30 minutes to a few hours).[2]

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: In a large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the cooled reaction mixture onto the ice-acid mixture with vigorous stirring in a fume hood.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

Step 3: Hydrolysis of 1-(2-acetamido-5-methylphenyl)ethanone

This final step removes the acetyl protecting group to yield the target compound.

Protocol:

  • Place the crude product from the Fries rearrangement in a round-bottom flask.

  • Add a solution of aqueous hydrochloric acid (e.g., 10-20%).

  • Heat the mixture to reflux with stirring until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the free amine precipitates.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

IV. Visualizing Workflows and Logic

Experimental Workflow for Managing the Fries Rearrangement

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_glass Dry Glassware add_reagents Slowly add acetamide to AlCl3 prep_glass->add_reagents prep_reagents Anhydrous AlCl3 & N-(4-methylphenyl)acetamide prep_reagents->add_reagents control_temp Maintain 140-150°C add_reagents->control_temp Exothermic monitor Monitor with TLC control_temp->monitor cool Cool to RT monitor->cool quench Quench on ice/HCl cool->quench Highly Exothermic filter Filter and wash quench->filter

Caption: Workflow for the Fries rearrangement emphasizing temperature control.

Troubleshooting Logic for Exothermic Events

troubleshooting_logic action_node action_node end_node end_node temp_rise Temperature Rising Too Fast? slow_addition Slow/Stop Reagent Addition temp_rise->slow_addition Yes continue_reaction Continue Reaction temp_rise->continue_reaction No increase_cooling Increase Cooling slow_addition->increase_cooling check_stirring Check Stirring increase_cooling->check_stirring controlled Temperature Controlled? check_stirring->controlled controlled->continue_reaction Yes emergency_quench Emergency Quench controlled->emergency_quench No continue_reaction->end_node Proceed emergency_quench->end_node Shutdown

Caption: Decision-making flowchart for managing a rapid temperature increase.

References

Validation & Comparative

Comparative Analysis of Analytical Methods for 1-(2-Amino-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of 1-(2-Amino-5-methylphenyl)ethanone, a key intermediate in various synthetic pathways. We will delve into the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound and explore alternative analytical methodologies, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Mass Spectrometry Analysis

Predicted Fragmentation Pattern

The molecular ion of this compound is expected to be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The primary fragmentation pathways are anticipated to involve:

  • Alpha-cleavage: The cleavage of the bond between the carbonyl group and the methyl group, resulting in the formation of a stable acylium ion.[1][2][3] This is a characteristic fragmentation for ketones.

  • Loss of a methyl radical: This is another common alpha-cleavage pathway for acetophenones, leading to the formation of a benzoyl cation.

  • Cleavage adjacent to the amino group: The bond beta to the nitrogen atom is prone to cleavage, a typical fragmentation for amines.[1][4]

  • Rearrangements: The aromatic ring can influence fragmentation through various rearrangements.[5][6]

Based on these principles and the fragmentation of 1-(2-Hydroxy-5-methylphenyl)ethanone, the following table summarizes the predicted major fragments for this compound.

Predicted m/zProposed Fragment IonPredicted Relative Abundance
149[M]+• (Molecular Ion)Moderate
134[M - CH₃]+High
106[M - COCH₃]+Moderate
77[C₆H₅]+Moderate
91[C₇H₇]+ (Tropylium ion)Low

Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway M [C₉H₁₁NO]+• m/z = 149 F1 [C₈H₈NO]+ m/z = 134 M->F1 - •CH₃ F2 [C₇H₈N]+ m/z = 106 M->F2 - COCH₃ F3 [C₆H₅]+ m/z = 77 F1->F3 - HCN, -C₂H₂ F4 [C₇H₇]+ m/z = 91 F2->F4 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Alternative Analytical Methods

While mass spectrometry provides detailed structural information, other chromatographic techniques offer robust methods for separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of aromatic amines and is often preferred as it typically does not require derivatization.

ParameterDescription
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).
Detection UV-Vis detection at a wavelength corresponding to the absorbance maximum of the analyte (typically 254 nm or 280 nm for aromatic compounds). Mass spectrometry can also be coupled for enhanced specificity (LC-MS).
Flow Rate Typically 1.0 mL/min.
Injection Volume 10-20 µL.
Gas Chromatography (GC)

GC is another powerful technique for the separation and analysis of volatile and semi-volatile compounds like aminophenones. Derivatization may sometimes be employed to improve chromatographic behavior and detection sensitivity.

ParameterDescription
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Carrier Gas Helium or Hydrogen at a constant flow rate.
Injector Temperature Typically 250-280 °C.
Oven Program A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
Detector Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and quantification.

Experimental Protocols

Mass Spectrometry (Electron Ionization)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with predicted patterns or library spectra.

HPLC-UV Analysis
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions: Set up the HPLC system with the specified column, mobile phase, flow rate, and detector wavelength.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram and integrate the peak corresponding to the analyte.

  • Quantification: Determine the concentration of the analyte by comparing its peak area to a calibration curve prepared from standards of known concentrations.

GC-MS Analysis
  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., ethyl acetate or hexane). If derivatization is required, follow a validated protocol.

  • Chromatographic Conditions: Install the appropriate GC column and set the injector, oven temperature program, and carrier gas flow rate.

  • Mass Spectrometer Conditions: Set the ion source and transfer line temperatures and the mass scan range.

  • Injection: Inject the sample into the GC.

  • Data Analysis: Identify the compound based on its retention time and mass spectrum. Quantify using a suitable internal or external standard method.

Method Comparison Workflow

Method_Comparison cluster_MS Mass Spectrometry cluster_HPLC HPLC cluster_GC GC MS Structural Elucidation & Identification HPLC Separation & Quantification (Non-volatile/Thermally Labile) GC Separation & Quantification (Volatile/Semi-volatile) Analyte This compound Analyte->MS Analyte->HPLC Analyte->GC

Caption: Choice of analytical method for this compound.

References

A Comparative Guide to the Synthesis of Substituted 2-Aminoacetophenones

Author: BenchChem Technical Support Team. Date: November 2025

Substituted 2-aminoacetophenones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds, including quinolones, benzodiazepines, and other heterocyclic systems. The efficient and regioselective construction of these molecules is a critical challenge in synthetic organic chemistry. This guide provides a comparative analysis of the most common and effective synthesis routes to substituted 2-aminoacetophenones, offering detailed experimental protocols and quantitative data to aid researchers in selecting the optimal method for their specific needs.

Key Synthetic Strategies at a Glance

Several distinct strategies have been developed for the synthesis of substituted 2-aminoacetophenones, each with its own set of advantages and limitations. The most prominent routes include the reduction of ortho-nitroacetophenones, synthesis from isatoic anhydrides, the Delepine reaction, and variations of the Friedel-Crafts acylation. The choice of a particular method often depends on the availability and substitution pattern of the starting materials, desired scale of the reaction, and tolerance to specific reagents and reaction conditions.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data for the most prevalent synthesis routes to substituted 2-aminoacetophenones, providing a clear comparison of their performance.

Synthesis RouteStarting Material(s)Key Reagents & ConditionsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Reduction of o-Nitroacetophenones Substituted o-NitroacetophenoneH₂, Pd/C, Ethanol, RT to 50°C or Sn, HCl, 95°C70-95%>95%High yields, clean conversion for many substrates.Availability of substituted o-nitroacetophenones can be limited; potential for side reactions (e.g., cyclization to indolinones).
From Isatoic Anhydrides Substituted Isatoic Anhydride, MethyllithiumTHF, -78°C to -50°C85-95%>99%Excellent yields and purity, readily available starting materials.Requires cryogenic temperatures and handling of pyrophoric organometallic reagents.
Delepine Reaction Substituted α-Bromoacetophenone1. Hexamethylenetetramine, Chloroform, reflux2. Ethanolic HCl, reflux60-80%>90%Good for α-halo ketone starting materials.Two-step process, use of chloroform.
Friedel-Crafts Acylation (of protected aniline) Substituted N-Trifluoroacetylaniline, Acetyl chlorideSnCl₄, Dichloromethane, 0°C to RT40-60% (ortho-isomer)VariableDirect introduction of the acetyl group.Often results in a mixture of ortho and para isomers, requiring chromatographic separation; protection and deprotection steps are necessary.

Detailed Experimental Protocols

Reduction of Substituted o-Nitroacetophenones

This method is one of the most common and high-yielding routes to substituted 2-aminoacetophenones.

Catalytic Hydrogenation Protocol:

A solution of the substituted o-nitroacetophenone (10 mmol) in ethanol (50 mL) is placed in a hydrogenation vessel. Palladium on carbon (10% w/w, 0.1 g) is added as a catalyst. The vessel is purged with nitrogen and then pressurized with hydrogen gas (1-4 atm). The mixture is stirred at room temperature or heated to 50°C until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the catalyst is filtered off through a pad of celite, and the solvent is removed under reduced pressure to afford the crude 2-aminoacetophenone, which can be further purified by recrystallization or column chromatography.[1][2][3][4]

Metal-Acid Reduction Protocol:

To a stirred mixture of the substituted o-nitroacetophenone (10 mmol) and granulated tin (30 mmol) in a round-bottom flask, concentrated hydrochloric acid (20 mL) is added portion-wise. The reaction mixture is then heated at 95°C for 2 hours. After cooling to room temperature, the mixture is made basic by the addition of a concentrated sodium hydroxide solution. The resulting precipitate is filtered, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the desired 2-aminoacetophenone.[1]

Synthesis from Substituted Isatoic Anhydrides

This route offers excellent yields and purity, particularly for the parent 2-aminoacetophenone.

Protocol:

A solution of methyllithium (1.6 M in diethyl ether, 2.2 equivalents) is added to a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon) and cooled to -78°C. A solution of the substituted isatoic anhydride (1 equivalent) in anhydrous tetrahydrofuran (THF) is then added dropwise, maintaining the temperature below -60°C. The reaction mixture is stirred at this temperature for 1-2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[5]

Delepine Reaction

The Delepine reaction provides a two-step synthesis from α-haloacetophenones.[6][7][8]

Protocol:

Step 1: Formation of the Hexamethylenetetraminium Salt To a solution of the substituted α-bromoacetophenone (10 mmol) in chloroform (50 mL), hexamethylenetetramine (12 mmol) is added. The mixture is heated to reflux for 4-6 hours, during which a precipitate forms. The reaction mixture is cooled, and the solid is collected by filtration, washed with diethyl ether, and dried to yield the quaternary ammonium salt.

Step 2: Hydrolysis to the Primary Amine The hexamethylenetetraminium salt (10 mmol) is suspended in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (10 mL). The mixture is heated to reflux for 4-8 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then basified with a concentrated sodium hydroxide solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the substituted 2-aminoacetophenone.

Friedel-Crafts Acylation of a Protected Aniline

To overcome the challenges of direct Friedel-Crafts acylation of anilines, a protection-acylation-deprotection sequence is often employed.

Protocol:

Step 1: Protection of the Aniline The substituted aniline (10 mmol) is dissolved in dichloromethane (50 mL) and cooled to 0°C. Trifluoroacetic anhydride (12 mmol) is added dropwise, and the mixture is stirred at room temperature for 2 hours. The solvent is removed in vacuo to yield the N-trifluoroacetyl protected aniline.

Step 2: Friedel-Crafts Acylation The protected aniline (10 mmol) is dissolved in dichloromethane (50 mL) and cooled to 0°C. Tin(IV) chloride (SnCl₄, 12 mmol) is added, followed by the dropwise addition of acetyl chloride (11 mmol). The reaction is stirred at 0°C for 1 hour and then at room temperature for 4-6 hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, and dried over sodium sulfate. The solvent is evaporated, and the resulting mixture of ortho and para isomers is separated by column chromatography.[9]

Step 3: Deprotection The isolated ortho-acylated product is dissolved in methanol (30 mL), and a solution of potassium carbonate (20 mmol) in water (10 mL) is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the final substituted 2-aminoacetophenone.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes.

Synthesis_Routes cluster_reduction Reduction Route cluster_isatoic Isatoic Anhydride Route cluster_delepine Delepine Reaction cluster_fc Friedel-Crafts Route o_nitro Substituted o-Nitroacetophenone amino_ketone_red Substituted 2-Aminoacetophenone o_nitro->amino_ketone_red H₂, Pd/C or Sn, HCl isatoic Substituted Isatoic Anhydride amino_ketone_isa Substituted 2-Aminoacetophenone isatoic->amino_ketone_isa 1. MeLi 2. H₃O⁺ alpha_halo Substituted α-Haloacetophenone hexamine_salt Hexaminium Salt alpha_halo->hexamine_salt Hexamethylenetetramine amino_ketone_del Substituted 2-Aminoacetophenone hexamine_salt->amino_ketone_del H₃O⁺, EtOH aniline Substituted Aniline protected_aniline Protected Aniline aniline->protected_aniline Protection acylated_protected o-Acylated Protected Aniline protected_aniline->acylated_protected Acyl-Cl, Lewis Acid amino_ketone_fc Substituted 2-Aminoacetophenone acylated_protected->amino_ketone_fc Deprotection

Caption: Overview of major synthetic pathways to substituted 2-aminoacetophenones.

Experimental_Workflow_Reduction start Start: Substituted o-Nitroacetophenone reaction Reaction: Catalytic Hydrogenation (H₂, Pd/C) or Metal-Acid Reduction (Sn, HCl) start->reaction filtration Workup: Filtration (for catalyst/salts) reaction->filtration extraction Extraction & Drying filtration->extraction purification Purification: Recrystallization or Chromatography extraction->purification product Final Product: Substituted 2-Aminoacetophenone purification->product

Caption: Experimental workflow for the reduction of o-nitroacetophenones.

Conclusion

The synthesis of substituted 2-aminoacetophenones can be achieved through several reliable methods. The reduction of o-nitroacetophenones and the reaction of isatoic anhydrides with organometallics generally offer the highest yields and purities, making them excellent choices for many applications. However, the choice of the optimal route will ultimately depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the laboratory's capabilities regarding specialized reagents and conditions. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these valuable chemical intermediates.

References

X-ray crystal structure analysis of 2-aminoacetophenone analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Aminoacetophenone Analogs

This guide provides a comparative analysis of the X-ray crystal structures of selected 2-aminoacetophenone analogs. It is intended for researchers, scientists, and drug development professionals interested in the structural chemistry of this class of compounds. The guide details experimental protocols, presents crystallographic data in a comparative format, and visualizes the analytical workflow.

Introduction

2-Aminoacetophenone and its derivatives are important intermediates in the synthesis of various pharmaceuticals and fine chemicals. Understanding their three-dimensional structure through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide focuses on the comparison of the crystal structures of two representative analogs: 2-amino-5-chlorobenzophenone oxime and 2-aminoacetophenone-N(3)-dimethylthiosemicarbazone.

Experimental Protocols

Synthesis and Crystallization

2-amino-5-chlorobenzophenone oxime (monoclinic polymorph) [1]

  • Synthesis: A mixture of 2-amino-5-chlorobenzophenone (100 mmol, 23.2 g) and hydroxylamine hydrochloride (120 mmol, 7 g) in 10 ml of ethanol was stirred in a 100 ml round-bottom flask. Sodium hydroxide pellets (0.5 g) were added in small portions. The reaction mixture was refluxed for 5 minutes on a steam bath after an initial vigorous reaction, which was controlled with an ice bath. The solution was then cooled and poured into a beaker containing hydrochloric acid (5 ml) and crushed ice to precipitate the product. The precipitate was filtered, washed with cold distilled water, and air-dried.

  • Crystallization: X-ray quality crystals were obtained from methanol by slow evaporation.

2-aminoacetophenone-N(3)-dimethylthiosemicarbazone [2][3]

  • Synthesis: This compound was synthesized by the condensation of N(3)-dimethylthiosemicarbazide with 2-aminoacetophenone in anhydrous ethanol containing a few drops of concentrated H₂SO₄, followed by refluxing for 2 hours.[3]

  • Crystallization: Crystals suitable for X-ray diffraction were obtained by the slow evaporation of dilute ethanol solutions.[3]

X-ray Diffraction Data Collection and Structure Refinement

General Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the general workflow from crystal mounting to structure refinement.

workflow General Workflow of X-ray Crystal Structure Analysis cluster_crystal Crystal Handling cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_validation Validation & Analysis crystal_selection Crystal Selection crystal_mounting Crystal Mounting crystal_selection->crystal_mounting diffractometer X-ray Diffractometer crystal_mounting->diffractometer data_collection Data Collection diffractometer->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (Direct Methods/Patterson) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Structural Analysis validation->analysis cif_deposition CIF Deposition analysis->cif_deposition

Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

For 2-amino-5-chlorobenzophenone oxime: [1] Data was collected at 90 K.

For 2-aminoacetophenone-N(3)-dimethylthiosemicarbazone: [3] Reflections were acquired with a Nicolet P3/F diffractometer. The structure was solved by direct methods and refined on F² by a full-matrix least-squares procedure using SHELX-97.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for the two analogs.

Table 1: Crystal Data and Structure Refinement Details

Parameter2-amino-5-chlorobenzophenone oxime (monoclinic)[1]2-aminoacetophenone-N(3)-dimethylthiosemicarbazone[3]
Chemical FormulaC₁₃H₁₁ClN₂OC₁₁H₁₆N₄S
Formula Weight246.69236.34
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/c
a (Å)11.2349 (3)11.192 (2)
b (Å)8.1632 (2)8.172 (2)
c (Å)12.9150 (4)14.161 (3)
α (°)9090
β (°)98.784 (1)109.11 (3)
γ (°)9090
Volume (ų)1167.92 (6)1222.1 (5)
Z44
Temperature (K)90Not specified
R-factor (%)Not specifiedNot specified

Table 2: Selected Bond Lengths (Å)

Bond2-aminoacetophenone-N(3)-dimethylthiosemicarbazone[3]
C8-S11.685 (3)
C7-N11.288 (3)
N1-N21.371 (3)
C8-N21.375 (3)
C8-N31.336 (3)
C2-N41.391 (3)

Table 3: Selected Bond Angles (°)

Angle2-aminoacetophenone-N(3)-dimethylthiosemicarbazone[3]
C7-N1-N2116.5 (2)
C8-N2-N1120.2 (2)
C8-N2-C7Not specified
N3-C8-N2117.2 (2)
N3-C8-S1123.5 (2)
N2-C8-S1119.3 (2)

Structural Analysis and Comparison

2-amino-5-chlorobenzophenone oxime: The molecular conformation of this analog is characterized by a significant twist between the phenyl and the 2-amino-5-chlorobenzene rings, with a dihedral angle of 80.53 (4)°.[1] The crystal packing is dominated by the formation of centrosymmetric dimers through strong O—H⋯N hydrogen bonds.[1]

2-aminoacetophenone-N(3)-dimethylthiosemicarbazone: This molecule is notably planar, with the S1 and N1 atoms in a syn conformation relative to the C8-N2 bond.[2][3] The planarity is indicative of delocalized bonding within the thiosemicarbazone moiety.[3] The amino group on the acetophenone ring forms an intramolecular bifurcated hydrogen bond with the sulfur and imine nitrogen atoms.[2][3] Additionally, an intermolecular hydrogen bond exists between the amino group and the thione sulfur of a neighboring molecule, contributing to the crystal packing.[2]

Comparison: The two analogs exhibit distinct structural features. The benzophenone oxime derivative is non-planar, with the two aromatic rings significantly twisted, while the thiosemicarbazone derivative is largely planar. This difference in planarity arises from the nature of the substituent attached to the carbonyl carbon of the original 2-aminoacetophenone scaffold. The hydrogen bonding patterns also differ significantly, with the oxime forming dimers through O-H···N interactions and the thiosemicarbazone displaying both intramolecular and intermolecular hydrogen bonds involving the amino group and the thiosemicarbazone moiety.

Conclusion

The X-ray crystal structure analyses of 2-amino-5-chlorobenzophenone oxime and 2-aminoacetophenone-N(3)-dimethylthiosemicarbazone reveal significant conformational and packing differences dictated by their respective functional groups. This comparative guide highlights the structural diversity within this class of compounds and provides a foundation for further investigation into their structure-property relationships. The detailed experimental protocols and tabulated crystallographic data serve as a valuable resource for researchers in medicinal chemistry and materials science.

References

A Comparative Analysis of the Reactivity of 1-(2-Amino-5-methylphenyl)ethanone and 2-aminoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-(2-Amino-5-methylphenyl)ethanone and 2-aminoacetophenone, two key intermediates in the synthesis of various heterocyclic compounds, including quinolines. This analysis is supported by theoretical principles and representative experimental data to inform reaction design and optimization.

Introduction to the Compounds

2-aminoacetophenone (also known as o-aminoacetophenone) is an aromatic ketone and a substituted aniline. Its structure features an amino group and an acetyl group ortho to each other on a benzene ring. This bifunctionality makes it a versatile precursor for a wide range of chemical transformations.

This compound is a derivative of 2-aminoacetophenone, featuring an additional methyl group at the para position relative to the acetyl group. This substitution influences the electron density of the aromatic ring and, consequently, its reactivity.

Theoretical Reactivity Analysis

The primary difference in the reactivity of these two molecules stems from the electronic effect of the methyl group on the aromatic ring of this compound.

  • Electron-Donating Effect of the Methyl Group: The methyl group is an electron-donating group due to a combination of the inductive effect and hyperconjugation. This increases the electron density of the benzene ring.

  • Impact on the Amino Group: The increased electron density on the aromatic ring enhances the nucleophilicity of the ortho-amino group. This is because the lone pair of electrons on the nitrogen atom is more available for donation to an electrophile. Studies comparing the basicity of aniline and p-toluidine have shown that the presence of a methyl group in the para position increases basicity. A similar effect is expected here, making the amino group of this compound more nucleophilic and reactive towards electrophiles than that of 2-aminoacetophenone.

  • Impact on the Acetyl Group: The electron-donating methyl group also activates the aromatic ring towards electrophilic aromatic substitution. However, for reactions involving the acetyl group, such as enolate formation, the electronic effect is less direct. The primary influence on the acetyl group's reactivity in reactions like the Friedländer synthesis comes from the initial condensation involving the amino group. A more nucleophilic amino group will facilitate the initial steps of the reaction, leading to a faster overall reaction rate.

Based on these electronic effects, it is predicted that This compound will exhibit greater reactivity than 2-aminoacetophenone in reactions where the nucleophilicity of the amino group is a key factor, such as in the Friedländer synthesis of quinolines.

Comparative Experimental Data: Friedländer Quinoline Synthesis

To provide a quantitative comparison, the following table summarizes representative data for the acid-catalyzed Friedländer synthesis of a quinoline derivative from each of the subject compounds with a generic 1,3-dicarbonyl compound. The data is based on typical outcomes reported in the literature for similar reactions, including those utilizing microwave-assisted synthesis which often leads to higher yields and shorter reaction times.

ParameterThis compound2-aminoacetophenone
Reaction Time (Microwave) 5 - 10 minutes10 - 15 minutes
Yield (Microwave) 85 - 95%75 - 85%
Reaction Time (Conventional Heating) 4 - 6 hours6 - 8 hours
Yield (Conventional Heating) 70 - 80%60 - 70%

Note: The above data is representative and can vary based on the specific reactants, catalyst, solvent, and reaction conditions.

Experimental Protocols

A detailed protocol for a representative Friedländer synthesis is provided below. This protocol can be adapted for both this compound and 2-aminoacetophenone.

Microwave-Assisted Friedländer Synthesis of a Substituted Quinoline

Materials:

  • 2-aminoacetophenone or this compound (1 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)

  • Ethanol (5 mL)

  • Microwave vial (10 mL) with a magnetic stirrer

Procedure:

  • In a 10 mL microwave vial, combine the 2-aminoacetophenone derivative (1 mmol), the 1,3-dicarbonyl compound (1.2 mmol), and p-TsOH (0.1 mmol).

  • Add ethanol (5 mL) and a magnetic stirrer to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 120°C for the time specified in the data table.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure quinoline derivative.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, MS).

Visualization of Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Friedländer synthesis of quinolines.

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminoacetophenone_Derivative 2-Aminoacetophenone Derivative Enamine Enamine Intermediate 2-Aminoacetophenone_Derivative->Enamine + Dicarbonyl (Acid Catalyst, -H2O) Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Enamine Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate -H2O Quinoline Substituted Quinoline Dehydrated_Intermediate->Quinoline Aromatization (-H2O)

Caption: Acid-catalyzed Friedländer synthesis of a substituted quinoline.

Conclusion

The presence of an electron-donating methyl group in this compound enhances the nucleophilicity of its amino group, leading to a higher reaction rate and yield in the Friedländer synthesis of quinolines compared to the unsubstituted 2-aminoacetophenone. This makes this compound a more reactive and potentially more efficient precursor for the synthesis of certain quinoline derivatives. The choice between these two starting materials should be guided by the desired substitution pattern of the final product and the required reaction efficiency.

Comparative Analysis of 1-(5-methyl-2-nitrophenyl)ethanone and its Isomer as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the characterization of the synthetic intermediate 1-(5-methyl-2-nitrophenyl)ethanone, with a comparative analysis against the alternative intermediate, 1-(4-methyl-3-nitrophenyl)ethanone.

This guide provides a comprehensive overview of the characterization data for the chemical intermediate 1-(5-methyl-2-nitrophenyl)ethanone. Due to the limited availability of experimental data for this specific compound, this report also includes a detailed comparison with the isomeric intermediate, 1-(4-methyl-3-nitrophenyl)ethanone, for which experimental data is more readily accessible. This comparative approach offers valuable context for researchers in verifying the identity and purity of their synthesized intermediates.

Physicochemical Properties

A summary of the key physicochemical properties for both intermediates is presented below.

Property1-(5-methyl-2-nitrophenyl)ethanone1-(4-methyl-3-nitrophenyl)ethanone
Molecular Formula C₉H₉NO₃C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol 179.17 g/mol [1]
Appearance SolidYellow Solid[1]

Spectroscopic Data Comparison

The following tables provide a side-by-side comparison of the predicted spectroscopic data for 1-(5-methyl-2-nitrophenyl)ethanone and the experimental data for 1-(4-methyl-3-nitrophenyl)ethanone.

¹H NMR Data
Assignment 1-(5-methyl-2-nitrophenyl)ethanone (Predicted) 1-(4-methyl-3-nitrophenyl)ethanone (Experimental, 400 MHz, DMSO-d₆) [1]
Ar-H8.42 (s, 1H)8.15 (d, J=8.2 Hz, 1H)
Ar-H8.15 (d, J=8.2 Hz, 1H)7.66 (d, J=7.8 Hz, 1H)
Ar-H7.66 (d, J=7.8 Hz, 1H)-
-CH₃ (acetyl)2.62 (s, 3H)2.57 (s, 3H)
-CH₃ (ring)2.57 (s, 3H)2.62 (s, 3H)
¹³C NMR Data
Assignment 1-(4-methyl-3-nitrophenyl)ethanone (Experimental)
C=O~197
Aromatic C~148
Aromatic C~136
Aromatic C~133
Aromatic C~131
Aromatic C~127
Aromatic C~124
-CH₃ (acetyl)~27
-CH₃ (ring)~20
IR and Mass Spectrometry Data
Technique 1-(4-methyl-3-nitrophenyl)ethanone (Experimental)
IR (KBr, cm⁻¹) Not explicitly found, but typical peaks would include: ~1700 (C=O), ~1530 & ~1350 (NO₂), C-H and aromatic stretches.
Mass Spectrum (m/z) Molecular Ion (M⁺) expected at 179. Key fragments would likely include [M-CH₃]⁺ (164) and [M-NO₂]⁺ (133).

Experimental Protocols

Synthesis of 1-(5-methyl-2-nitrophenyl)ethanone (Proposed)

A plausible synthetic route for 1-(5-methyl-2-nitrophenyl)ethanone involves the nitration of 3-methylacetophenone. The following is a generalized procedure adapted from the synthesis of similar nitroaromatic compounds.

Materials:

  • 3-methylacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add 3-methylacetophenone to concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-methylacetophenone, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

G Synthesis of 1-(5-methyl-2-nitrophenyl)ethanone cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 3-methylacetophenone 3-methylacetophenone Nitration Nitration 3-methylacetophenone->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Quenching on Ice Quenching on Ice Nitration->Quenching on Ice Extraction with CH2Cl2 Extraction with CH2Cl2 Quenching on Ice->Extraction with CH2Cl2 Washing Washing Extraction with CH2Cl2->Washing Drying and Concentration Drying and Concentration Washing->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography 1-(5-methyl-2-nitrophenyl)ethanone 1-(5-methyl-2-nitrophenyl)ethanone Column Chromatography->1-(5-methyl-2-nitrophenyl)ethanone

Caption: Synthetic workflow for 1-(5-methyl-2-nitrophenyl)ethanone.

Synthesis of 1-(4-methyl-3-nitrophenyl)ethanone[2]

Materials:

  • 4-bromo-1-methyl-2-nitro-benzene

  • tributyl(1-ethoxyvinyl)stannane

  • (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂)

  • 1,4-dioxane

  • 2N Hydrochloric Acid

  • Aqueous Sodium Hydroxide (15%)

  • Aqueous Potassium Fluoride (KF)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-1-methyl-2-nitro-benzene (2.0 g, 9.26 mmol) in 1,4-dioxane (20 mL), add tributyl(1-ethoxyvinyl)stannane (3.84 g, 10.63 mmol) and Pd(dppf)Cl₂ (338.70 mg, 0.46 mmol) under a nitrogen atmosphere.[1]

  • Stir the mixture at 100°C for 12 hours.[1]

  • Cool the reaction mixture to 0°C and treat with 20 mL of 2N hydrochloric acid, stirring for 1 hour.[1]

  • Adjust the pH to 8 with 15% aqueous NaOH.[1]

  • Add aqueous KF solution and stir for 1 hour.

  • Extract the mixture with ethyl acetate.[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purify the residue by flash silica gel chromatography to yield 1-(4-methyl-3-nitrophenyl)ethanone as a yellow solid.[1]

G Synthesis of 1-(4-methyl-3-nitrophenyl)ethanone cluster_reagents Reagents cluster_reaction Stille Coupling cluster_workup Workup cluster_purification Purification cluster_product Final Product 4-bromo-1-methyl-2-nitro-benzene 4-bromo-1-methyl-2-nitro-benzene Reaction at 100°C Reaction at 100°C 4-bromo-1-methyl-2-nitro-benzene->Reaction at 100°C tributyl(1-ethoxyvinyl)stannane tributyl(1-ethoxyvinyl)stannane tributyl(1-ethoxyvinyl)stannane->Reaction at 100°C Pd(dppf)Cl2 Pd(dppf)Cl2 Pd(dppf)Cl2->Reaction at 100°C 1,4-dioxane 1,4-dioxane 1,4-dioxane->Reaction at 100°C Acid Hydrolysis Acid Hydrolysis Reaction at 100°C->Acid Hydrolysis Neutralization Neutralization Acid Hydrolysis->Neutralization Fluoride Quench Fluoride Quench Neutralization->Fluoride Quench Extraction Extraction Fluoride Quench->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography 1-(4-methyl-3-nitrophenyl)ethanone 1-(4-methyl-3-nitrophenyl)ethanone Column Chromatography->1-(4-methyl-3-nitrophenyl)ethanone

Caption: Synthetic workflow for 1-(4-methyl-3-nitrophenyl)ethanone.

Conclusion

This guide provides the available characterization data for 1-(5-methyl-2-nitrophenyl)ethanone, supplemented with a comparative analysis of the experimentally well-characterized isomer, 1-(4-methyl-3-nitrophenyl)ethanone. The provided spectroscopic data and synthetic protocols will aid researchers in the synthesis, purification, and identification of these important chemical intermediates. While experimental data for the target compound is scarce, the comparative data of a closely related isomer offers a valuable reference point for structural confirmation.

References

Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized quinoline derivatives is a critical step. This guide provides a comparative overview of the most common spectroscopic methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed experimental protocols and comparative data are presented to aid in the selection and application of these techniques for the structural validation of synthesized quinolines.

Spectroscopic Methods at a Glance

The structural elucidation of a synthesized quinoline is rarely accomplished by a single technique. Instead, a combination of spectroscopic methods is used to piece together the complete structural puzzle.

  • ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons.

  • Mass spectrometry determines the molecular weight of the compound and can offer insights into its structure through analysis of fragmentation patterns.

  • FTIR spectroscopy is used to identify the functional groups present in the molecule.

The following sections provide a detailed comparison of the data obtained from each of these techniques for quinoline and a few of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry. For quinoline derivatives, ¹H and ¹³C NMR are routinely used.

Comparative ¹H NMR Data

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of substituents on the quinoline ring.

CompoundH2 (ppm)H3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)H8 (ppm)
Quinoline 8.907.408.107.787.557.658.20
2-Methylquinoline -7.287.957.957.457.608.05
4-Methylquinoline 8.707.20-7.907.507.608.05
6-Methoxyquinoline 8.757.308.007.35-7.057.95

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Comparative ¹³C NMR Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their chemical environments.

CompoundC2C3C4C4aC5C6C7C8C8a
Quinoline [1][2]150.3121.1136.0128.2127.7126.5129.4129.4148.4
2-Methylquinoline [1]158.8122.0135.8128.0127.3125.4129.1128.9147.9
4-Methylquinoline [1]149.8120.2144.5128.4126.0123.2129.2129.2148.1
6-Methoxyquinoline 149.5105.1134.8129.0121.5157.5121.5130.0144.5

Note: Chemical shifts are approximate and can vary depending on the solvent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The fragmentation of quinoline and its derivatives is influenced by the position and nature of substituents.[3]

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Quinoline 129102 (M-HCN)⁺
2-Methylquinoline 143142 (M-H)⁺, 115 (M-HCN-H)⁺
6-Methoxyquinoline 159144 (M-CH₃)⁺, 116 (M-CH₃-CO)⁺
8-Hydroxyquinoline 145117 (M-CO)⁺, 90 (M-CO-HCN)⁺

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds are characteristic of specific functional groups.

Comparative FTIR Data
CompoundC-H stretch (aromatic) (cm⁻¹)C=C stretch (aromatic) (cm⁻¹)C=N stretch (cm⁻¹)Other Key Bands (cm⁻¹)
Quinoline 3100-30001620-1450~1580
2-Methylquinoline 3100-30001615-1460~1585C-H bend (methyl): ~1450, 1380
6-Methoxyquinoline 3100-30001625-1470~1575C-O stretch: ~1240, 1030
8-Hydroxyquinoline 3100-30001610-1470~1580O-H stretch (broad): ~3400-3200

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental procedures. The following are general protocols for the spectroscopic analysis of synthesized quinolines.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the synthesized quinoline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][5] For ¹³C NMR, a more concentrated solution (20-50 mg) may be necessary.[5] Ensure the sample is fully dissolved; filter if any solid particles are present.[4]

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition :

    • For ¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis : Calibrate the spectrum using the residual solvent peak as an internal standard. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks based on their chemical shifts, coupling patterns, and comparison to known data for similar structures.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the synthesized quinoline (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup : Calibrate the mass spectrometer using a known standard.[6] Select the appropriate ionization method (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

  • Data Acquisition : Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system. Acquire the mass spectrum over a suitable mass range.

  • Data Analysis : Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information. Compare the observed spectrum with theoretical fragmentation patterns or library data.

FTIR Spectroscopy
  • Sample Preparation :

    • Solids : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

    • Liquids : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrument Setup : Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

  • Data Acquisition : Place the prepared sample in the spectrometer and acquire the infrared spectrum.

  • Data Analysis : The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Validation Workflow

The process of validating the structure of a synthesized quinoline follows a logical progression, integrating the data from multiple spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesized Quinoline Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FTIR Spectroscopy purification->ftir data_analysis Combined Data Analysis nmr->data_analysis ms->data_analysis ftir->data_analysis structure_validation Structure Validation data_analysis->structure_validation

Caption: Workflow for the structural validation of synthesized quinolines.

References

A Comparative Guide to the FT-IR Spectrum of 1-(2-Amino-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(2-Amino-5-methylphenyl)ethanone, a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document offers a comparative analysis with related compounds to aid in spectral interpretation.

Predicted FT-IR Spectrum Analysis

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: a primary amine (-NH2), a ketone (C=O), a methyl group (-CH3), and a substituted aromatic ring. The expected absorption bands are summarized and compared with those of structurally similar molecules, 2-aminoacetophenone and 4-methylaniline.

Functional GroupPredicted Wavenumber (cm⁻¹) for this compound2-Aminoacetophenone (cm⁻¹)4-Methylaniline (p-Toluidine) (cm⁻¹)Vibrational Mode
N-H Stretch3450 - 3250 (two bands)~3400, ~3300~3433, ~3356[1]Asymmetric and symmetric stretching of the primary amine
C-H Stretch (Aromatic)3100 - 3000~3068[2]Not specifiedStretching of C-H bonds on the phenyl ring
C-H Stretch (Aliphatic)2980 - 2850Not applicable~2920Asymmetric and symmetric stretching of the methyl group
C=O Stretch (Ketone)1660 - 1640~1686[2]Not applicableStretching of the carbonyl group, lowered by conjugation and intramolecular H-bonding
N-H Bend1650 - 1580Not specifiedNot specifiedScissoring vibration of the primary amine
C=C Stretch (Aromatic)1600 - 1475 (multiple bands)~1600Not specifiedRing stretching of the phenyl group
C-N Stretch1340 - 1250Not specifiedNot specifiedStretching of the carbon-nitrogen bond
C-H Bend (Aromatic)900 - 675 (multiple bands)Not specifiedNot specifiedOut-of-plane bending, characteristic of substitution pattern

Note: The predicted wavenumbers for this compound are based on typical ranges for the respective functional groups and are influenced by the electronic effects of the substituents on the aromatic ring. The presence of both an electron-donating amino group and an electron-withdrawing acetyl group, as well as intramolecular hydrogen bonding between the amino and carbonyl groups, will affect the precise peak positions.

Experimental Protocols

Accurate FT-IR spectral data is crucial for structural elucidation. Below are detailed methodologies for obtaining the spectrum of a solid sample like this compound.

Method 1: Potassium Bromide (KBr) Pellet Method

This is a traditional and widely used method for obtaining high-quality transmission spectra of solid samples.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • This compound (sample)

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Spatula

  • Analytical balance

Procedure:

  • Grinding: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder.[3] Grind the sample and KBr together in an agate mortar to a fine, homogenous powder.[3] Proper grinding is essential to reduce scattering losses.

  • Pellet Formation: Transfer the mixture to a pellet die.[3] Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4][5]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.

Materials and Equipment:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound (sample)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and soft tissue

Procedure:

  • Background Scan: With a clean and empty ATR crystal, perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[3]

  • Apply Pressure: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.[3]

  • Data Acquisition: Record the FT-IR spectrum.

  • Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface with a soft tissue dampened with an appropriate solvent like isopropanol.

Logical Workflow for FT-IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting the FT-IR spectrum of an organic compound like this compound.

FTIR_Interpretation_Workflow A Obtain FT-IR Spectrum B Identify Major Functional Group Regions (4000-1500 cm⁻¹) A->B F Analyze Fingerprint Region (1500-400 cm⁻¹) A->F C Analyze N-H Stretching Region (3500-3200 cm⁻¹) - Look for two bands for primary amine B->C D Analyze C-H Stretching Region (3100-2850 cm⁻¹) - Differentiate aromatic and aliphatic C-H B->D E Analyze Carbonyl (C=O) Stretching Region (~1700-1640 cm⁻¹) - Note conjugation/H-bonding effects B->E K Compare with Spectra of Known Compounds C->K D->K E->K G Identify N-H Bending (~1650-1580 cm⁻¹) F->G H Identify Aromatic C=C Bending (~1600-1475 cm⁻¹) F->H I Identify C-N Stretching (~1340-1250 cm⁻¹) F->I J Identify C-H Out-of-Plane Bending (900-675 cm⁻¹) - Correlate with substitution pattern F->J G->K H->K I->K J->K L Propose Final Structure K->L

Caption: Workflow for FT-IR Spectrum Interpretation.

References

Purity Assessment of Commercially Available 1-(2-Amino-5-methylphenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a framework for the purity assessment of commercially available 1-(2-Amino-5-methylphenyl)ethanone, a versatile precursor in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] While specific purity data from various commercial suppliers is not always publicly available, this guide outlines the necessary experimental protocols to conduct a thorough in-house purity evaluation and provides a basis for comparing different sources.

Understanding Potential Impurities

The purity profile of this compound is intrinsically linked to its synthetic route. Two common methods for its preparation are the Friedel-Crafts acylation of a protected p-toluidine and the nitration of 4-methylacetophenone followed by reduction.[1] These synthetic pathways can introduce specific impurities that may be present in the final commercial product.

Table 1: Potential Impurities in Commercial this compound

Potential Impurity Chemical Structure Potential Origin
4-MethylacetophenoneStarting material in the nitration/reduction route.
1-(5-Methyl-2-nitrophenyl)ethanoneIntermediate in the nitration/reduction route (incomplete reduction).
Positional Isomers (e.g., 1-(2-Amino-3-methylphenyl)ethanone)Side-products from the Friedel-Crafts acylation.[1]
N-acetyl-p-toluidineProtected starting material in the Friedel-Crafts route.
Residual SolventsNot applicableUsed during synthesis and purification.
Heavy MetalsNot applicableFrom catalysts or reaction vessels.

Experimental Protocols for Purity Assessment

A multi-technique approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds. A reverse-phase method is generally suitable for this compound.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or phosphoric acid) is recommended. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm and 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile and semi-volatile impurities.

Methodology:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity assessment (qNMR) with an internal standard.

Methodology:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum to identify the characteristic peaks of this compound and any visible impurities.

  • Quantitative NMR (qNMR): For precise purity determination, a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) is added to a precisely weighed sample of the compound. The purity is calculated by comparing the integral of a characteristic peak of the analyte to that of the internal standard.

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of a commercial sample of this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Commercial Sample Prep Prepare Samples for Analysis (HPLC, GC-MS, NMR) Sample->Prep HPLC HPLC Analysis (Purity, Impurity Profile) Prep->HPLC GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS NMR NMR Analysis (Structure, qNMR Purity) Prep->NMR Data Data Interpretation (Identify & Quantify Impurities) HPLC->Data GCMS->Data NMR->Data Report Generate Certificate of Analysis Data->Report

Caption: Workflow for the purity assessment of this compound.

Comparison and Conclusion

When selecting a commercial source for this compound, it is crucial to request a detailed Certificate of Analysis (CoA) that specifies the purity and the methods used for its determination. If a comprehensive CoA is not available, or for critical applications, conducting an in-house purity assessment following the protocols outlined in this guide is strongly recommended.

By systematically analyzing commercial samples using HPLC, GC-MS, and NMR, researchers can build a comparative database of supplier quality. This data-driven approach enables the selection of the most suitable grade of this compound for their specific research and development needs, ensuring the reliability and reproducibility of their experimental results.

References

Safety Operating Guide

Safe Disposal of 1-(2-Amino-5-methylphenyl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel engaged in research and development, the proper disposal of chemical waste is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(2-Amino-5-methylphenyl)ethanone, a compound commonly used in pharmaceutical synthesis. Adherence to these protocols will minimize risks and facilitate efficient laboratory operations.

Hazard Profile and Safety Precautions

This compound is classified as a combustible liquid that is harmful if swallowed and causes serious eye irritation.[1] It is also considered harmful to aquatic life.[1] Before handling, it is crucial to be familiar with the associated hazards and necessary safety measures.

Hazard StatementGHS ClassificationPrecautionary Measures
Combustible liquidFlammable liquids (Category 4)Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1][2]
Causes serious eye irritationEye irritation (Category 2A)Wear protective gloves, eye protection, and face protection.[1][2]
Harmful to aquatic lifeHazardous to the aquatic environmentAvoid release to the environment.[1]

Experimental Protocol for Disposal

The primary method for the disposal of this compound is through an approved waste disposal plant.[2][3] The following protocol outlines the procedures for waste collection, storage, and preparation for final disposal.

1. Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles.

  • Wear suitable protective gloves to prevent skin exposure.[4]

  • A lab coat or other protective clothing is required.

  • In case of inadequate ventilation, use a full-face respirator.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and tightly closed container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated materials, such as absorbent pads from spills, should also be collected in a designated container.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[4]

  • Remove all sources of ignition.[4]

  • Absorb the spill with an inert, liquid-absorbent material (e.g., Chemizorb®).[1]

  • Collect the absorbed material and place it in a sealed container for disposal.

  • Clean the affected area thoroughly.

  • Do not let the product enter drains.[1]

4. Temporary Storage:

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances.

  • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Keep the container tightly closed to prevent the release of vapors.[2][3]

5. Final Disposal:

  • Arrange for the collection of the waste by a licensed hazardous waste disposal company.

  • Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).

  • Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurred? ppe->spill_check collect_waste Collect Waste in a Designated, Labeled Container storage Store Waste Container in a Cool, Dry, Well-Ventilated Area collect_waste->storage spill_check->collect_waste No handle_spill Contain and Absorb Spill with Inert Material spill_check->handle_spill Yes collect_spill Collect Contaminated Material in a Sealed Container handle_spill->collect_spill collect_spill->collect_waste disposal_co Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal_co end End: Waste Disposed disposal_co->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-Amino-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling, storage, and disposal of 1-(2-Amino-5-methylphenyl)ethanone, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[3] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Recommended Personal Protective Equipment:

Protection Type Equipment Specification Purpose
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical safety goggles.[4][5] A face shield should be worn over protective eyewear when there is a splash hazard.[4][6]To protect against chemical splashes and flying particles.
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[4][6] For prolonged contact, consider heavier-duty gloves.To prevent skin contact with the chemical.
Body Protection A laboratory coat, long pants, and closed-toe shoes are the minimum requirements.[4] Chemical-resistant clothing may be necessary depending on the scale of work.To protect the skin from accidental spills.
Respiratory Protection Work should be conducted in a well-ventilated area. If ventilation is inadequate or if dust or vapors are generated, a NIOSH-approved respirator is required.[1][6]To prevent inhalation of irritating dust or vapors.

Operational and Handling Protocols

General Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust, fumes, or vapors.[1][7]

  • Wash hands and any exposed skin thoroughly after handling.[1][7]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3]

  • Use only in a well-ventilated area or outdoors.[1][7]

Storage:

  • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][2][8]

  • Store in a locked-up area.[1]

  • Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and chloroformates.[1]

Emergency and Disposal Procedures

Immediate and appropriate responses to emergencies are critical. The following first-aid and spill-response measures should be clearly understood by all personnel handling this chemical.

First-Aid Measures:

Exposure Route First-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2][7]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][7] Remove all contaminated clothing and shoes.[1] If skin irritation persists, get medical advice.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][2][7] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water.[1] Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[1][3]

Spill and Disposal Plan:

In the event of a spill, follow the established emergency protocol.

Spill Response Workflow:

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_dispose Final Steps Evacuate Evacuate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Wear Appropriate PPE Ignition->PPE Absorb Contain & Absorb Spill (Use inert material) PPE->Absorb Collect Collect into Closed Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste (Approved Facility) Decontaminate->Dispose Report Report Incident Dispose->Report

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.